2-Nitrobenzenesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTDMFJYBAURQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
| Record name | NITROBENZENESULFONIC ACID | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033533 | |
| Record name | 2-Nitrobenzenesulphonic acid | |
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Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrobenzenesulfonic acid appears as a whitish colored solid in the form of flakes. It will form a corrosive solution in water. Denser than water. Severely irritates skin and eyes. Used to make other chemicals. | |
| Record name | NITROBENZENESULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
31212-28-9, 80-82-0 | |
| Record name | NITROBENZENESULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Nitrobenzenesulfonic acid | |
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| Record name | 2-Nitrobenzenesulphonic acid | |
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| Record name | Benzenesulfonic acid, nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031212289 | |
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| Record name | 2-Nitrobenzenesulphonic acid | |
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| Record name | 2-nitrobenzenesulphonic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Nitrobenzenesulfonic Acid
This guide provides a comprehensive examination of the synthetic pathways leading to 2-nitrobenzenesulfonic acid. Tailored for researchers, chemists, and professionals in drug development, this document delves into the underlying mechanisms, provides field-proven experimental protocols, and explains the causality behind critical process choices. Our focus is on delivering a narrative grounded in scientific integrity, ensuring that each step is understood not merely as a procedure, but as a consequence of fundamental chemical principles.
Strategic Overview: The Challenge of Ortho-Substitution
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its synthesis, however, presents a classic regioselectivity challenge inherent to electrophilic aromatic substitution. The direct sulfonation of nitrobenzene, the most apparent route, is electronically disfavored for producing the desired ortho isomer.
The nitro group (–NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. Furthermore, it is a strong meta-director. This is due to the resonance structures of the intermediate carbocation (the arenium ion or sigma complex), where the positive charge is destabilized when placed on the carbon atom bearing the nitro group (a situation that occurs with ortho and para attack). Consequently, direct sulfonation of nitrobenzene overwhelmingly yields the meta isomer, 3-nitrobenzenesulfonic acid.[2][3]
Therefore, to efficiently synthesize the 2-nitro isomer, an indirect, multi-step pathway commencing from a pre-substituted precursor is the industrially preferred and more logical approach. This guide will detail both the direct sulfonation mechanism, to illustrate the underlying chemical principles, and the more practical indirect route for targeted synthesis.
Pathway I: Direct Sulfonation of Nitrobenzene (Favors 3-Isomer)
The Electrophilic Aromatic Substitution Mechanism
The sulfonation of an aromatic ring is a cornerstone reaction in organic chemistry. The process involves the attack of an electrophile, sulfur trioxide (SO₃), on the electron-rich benzene ring.[4] In the case of nitrobenzene, the reaction requires forcing conditions, typically using fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid, at elevated temperatures.[2]
The mechanism proceeds in three key stages:
-
Generation of the Electrophile: Sulfur trioxide (SO₃) is a potent electrophile due to the highly polarized S=O bonds. It is readily available in oleum or generated in situ from the self-protonation of concentrated sulfuric acid.[5]
-
Formation of the Arenium Ion: The π-electron system of the nitrobenzene ring attacks the electrophilic sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as the arenium ion (or sigma complex). This step is the slow, rate-determining step of the reaction.[4][6]
-
Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new sulfonic acid group. This restores the aromaticity of the ring, yielding the final product.[6]
dot digraph "Sulfonation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial"];
} bca Caption: Mechanism of Electrophilic Sulfonation on Nitrobenzene.
Experimental Protocol: Synthesis of 3-Nitrobenzenesulfonic Acid
This protocol describes the synthesis of the major isomer, 3-nitrobenzenesulfonic acid, via direct sulfonation. It serves as a validated reference for understanding the reaction conditions.
CAUTION: This reaction involves highly corrosive oleum and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
Methodology:
-
Carefully add 123 g of nitrobenzene to 375 g of oleum (containing 25% free SO₃) in a reaction vessel equipped with a mechanical stirrer and a thermometer.[2][3] The initial temperature should be around 70°C.
-
The reaction is exothermic, and the temperature will rise rapidly. Maintain the temperature between 100-110°C using an appropriate cooling bath.[2] Do not exceed 115°C.
-
Once the addition is complete, continue heating the mixture at 110-115°C.[2]
-
Monitor the reaction for completion. A simple test involves taking a small aliquot of the reaction mixture and pouring it into water. The absence of the characteristic smell of nitrobenzene indicates the reaction is complete (typically within 30-60 minutes).[2]
-
If the reaction is incomplete after 30 minutes, it indicates an insufficient amount of oleum. Cautiously add another 50 g of oleum dropwise and continue heating.[2]
-
Once complete, allow the mixture to cool. With vigorous stirring, pour the reaction mixture onto 500 g of crushed ice.[2][3]
-
To isolate the product, add 200 g of sodium chloride in portions with continuous stirring. The sodium salt of 3-nitrobenzenesulfonic acid will precipitate as a thick paste. Continue stirring until the mass becomes more fluid.[2]
-
After standing for approximately 10 hours, filter the solid product. The crude sodium 3-nitrobenzenesulfonate can be purified by recrystallization from water.[2]
Pathway II: Targeted Synthesis of this compound
To overcome the inherent meta-directing influence of the nitro group, the most effective synthesis of the ortho isomer begins with a starting material where the desired substitution pattern is already established. The synthesis from 2-chloronitrobenzene is a well-documented and reliable method.[7][8]
Mechanistic Rationale and Workflow
This multi-step synthesis involves a sequence of reactions designed to introduce the sulfonic acid group at the ortho position relative to the nitro group.
-
Step 1: Nucleophilic Aromatic Substitution. 2-Chloronitrobenzene reacts with sodium disulfide. The highly nucleophilic disulfide anion (S₂²⁻) displaces the chloride ion to form 2,2'-dinitrodiphenyl disulfide.[7][8] The electron-withdrawing nitro group activates the ring for this nucleophilic substitution.
-
Step 2: Oxidative Chlorination. The disulfide intermediate is treated with chlorine gas in an acidic medium. This cleaves the disulfide bond and oxidizes the sulfur atoms, forming the highly reactive 2-nitrobenzenesulfonyl chloride.[7][8]
-
Step 3: Hydrolysis. The final step is the hydrolysis of the 2-nitrobenzenesulfonyl chloride. This is typically achieved by reacting it with water or a dilute alkaline solution, which readily converts the sulfonyl chloride to the corresponding sulfonic acid.[7][8]
Experimental Protocol: Synthesis from 2-Chloronitrobenzene
This protocol is a composite of established procedures and represents a validated pathway to the target compound.
Methodology:
Part A: Synthesis of 2,2'-Dinitrodiphenyl Disulfide
-
In a suitable reaction vessel, dissolve 2-chloronitrobenzene in an aqueous ethanol solution.
-
Add sodium disulfide (Na₂S₂) to the solution.
-
Heat the reaction mixture to approximately 80°C and maintain this temperature with stirring until the reaction is complete, as monitored by an appropriate technique like TLC or HPLC.[7][8]
-
Upon completion, cool the mixture and isolate the precipitated 2,2'-dinitrodiphenyl disulfide by filtration.
Part B: Synthesis of 2-Nitrobenzenesulfonyl Chloride
-
Suspend the isolated 2,2'-dinitrodiphenyl disulfide in a mineral acid medium. The presence of nitric acid can serve as a catalyst.[7][8]
-
Bubble chlorine gas through the suspension while maintaining vigorous stirring. This is an oxidative chlorination process.
-
Monitor the reaction until the starting disulfide is fully consumed.
-
Isolate the crude 2-nitrobenzenesulfonyl chloride product. It can be purified by dissolving in a suitable solvent like glacial acetic acid at 50-60°C, filtering, and then recrystallizing by cooling and adding cold water.[9]
Part C: Hydrolysis to this compound
-
Take the purified 2-nitrobenzenesulfonyl chloride and add it to a dilute alkaline solution (e.g., aqueous sodium carbonate).[9]
-
Heat the mixture to boiling with stirring to promote hydrolysis. The reaction is typically complete within an hour after the sulfonyl chloride melts.[9]
-
The resulting solution contains the sodium salt of this compound. The free acid can be obtained by careful acidification.[7][8]
Product Data and Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₅NO₅S | [10][11] |
| Molar Mass | 203.17 g/mol | [11][12] |
| Appearance | Pale yellow or whitish crystalline solid/flakes | [7][11] |
| Melting Point | 70 °C | [7][8] |
| Solubility | Soluble in water, forming a corrosive solution | [1][11] |
| CAS Number | 80-82-0 | [7][10] |
Analytical Characterization:
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final product and for monitoring reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the ortho substitution pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the sulfonic acid (–SO₃H) and nitro (–NO₂) groups.
Conclusion
The synthesis of this compound is a prime example of how synthetic strategy must be adapted to overcome the inherent electronic biases of a substrate. While direct sulfonation of nitrobenzene is mechanistically straightforward, it is impractical for producing the desired ortho isomer due to the powerful meta-directing effect of the nitro group. The more sophisticated, multi-step synthesis starting from 2-chloronitrobenzene provides a reliable and regioselective route. This pathway, involving nucleophilic substitution, oxidative chlorination, and final hydrolysis, demonstrates a logical and field-proven approach to obtaining this important chemical intermediate with high purity and yield.
References
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University of Glasgow. THE MECHANISM OF AROMATIC SULPHON AT ION. SUMMARY of a thesis presented in accordance with the regulations. [Link]
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Chemistry LibreTexts. Nitration and Sulfonation of Benzene. [Link]
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Pharmaguideline. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. [Link]
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Aakash Institute. Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene. [Link]
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Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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Scribd. Synthesis of Nitrobenzenesulfonic Acid | PDF. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzenesulfonic acid (2-NBSA), an organosulfur compound, presents as a significant intermediate in various chemical syntheses, particularly in the manufacturing of dyes and pharmaceuticals.[1] Its bifunctional nature, arising from the presence of both a nitro group and a sulfonic acid moiety on the benzene ring, imparts unique reactivity and physicochemical characteristics. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-NBSA, offering field-proven insights and detailed experimental protocols to support research and development activities. Understanding these properties is paramount for its effective handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
Molecular Structure and Properties
The molecular structure of this compound dictates its chemical behavior and physical properties. The electron-withdrawing nature of both the nitro (-NO₂) and sulfonic acid (-SO₃H) groups significantly influences the electron density of the aromatic ring, impacting its reactivity in electrophilic substitution reactions.[1]
Figure 1: Molecular structure of this compound.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₅S | [1] |
| Molecular Weight | 203.17 g/mol | [2] |
| Appearance | Pale yellow to yellow crystalline solid | [1] |
| Melting Point | 70-76 °C | [1][3] |
| Boiling Point | 355 °C (likely decomposition) | [1] |
| Density | 1.637 - 1.683 g/cm³ | [1][4] |
| pKa | -1.43 ± 0.18 (Predicted) | [4] |
Solubility
This compound is generally considered to be soluble in water.[1] This is attributed to the high polarity imparted by both the sulfonic acid (-SO₃H) and the nitro (-NO₂) functional groups, which can readily form hydrogen bonds with water molecules.[1] The solubility is expected to be influenced by both temperature and pH.[1]
-
Temperature Dependence : As with many organic acids, the solubility of this compound in water is likely to increase with a rise in temperature.[1]
-
pH Influence : Being a strong acid, its effective solubility can be significantly affected by the pH of the aqueous solution.[1] In solutions with pH values above its pKa, the sulfonic acid group will be deprotonated, forming the more soluble sulfonate anion.[1]
Experimental Protocol for Solubility Determination (Flask Method)
This protocol outlines a standard procedure for the quantitative determination of the solubility of this compound in water at various temperatures.
Principle: An excess of the solid compound is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solid in the saturated solution is then determined analytically.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a series of sealed vials containing a known volume of deionized water.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperatures (e.g., 25 °C, 37 °C, 50 °C).
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.
-
Accurately dilute the filtered saturated solution with a known volume of deionized water.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.
-
Calculate the solubility in g/L or mol/L.
Figure 2: Experimental workflow for determining the solubility of this compound.
Melting Point
The melting point of a crystalline solid is a critical physical property for identification and purity assessment. For this compound, the reported melting point is in the range of 70-76 °C.[1][3] A sharp melting range is indicative of a high degree of purity.
Experimental Protocol for Melting Point Determination (Capillary Method)
Principle: A small amount of the powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.
Materials:
-
This compound
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.
-
Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to determine an approximate melting point.
-
Allow the apparatus to cool, and then repeat the measurement with a fresh sample, using a much slower heating rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Figure 4: Experimental workflow for UV-Vis spectroscopic analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro, sulfonic acid, and substituted benzene ring moieties.
Predicted Characteristic IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| -SO₃H | O-H stretch (broad) | 3000 - 2500 |
| S=O stretch (asymmetric) | 1250 - 1160 | |
| S=O stretch (symmetric) | 1080 - 1010 | |
| -NO₂ | N-O stretch (asymmetric) | 1550 - 1475 |
| N-O stretch (symmetric) | 1360 - 1290 | |
| Aromatic Ring | C-H stretch | > 3000 |
| C=C stretch | 1600 - 1450 | |
| C-H out-of-plane bend | 900 - 675 |
Experimental Protocol for FTIR Spectroscopic Analysis
Principle: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies, corresponding to the vibrational frequencies of the bonds in the molecule, is measured.
Materials:
-
This compound
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
-
Potassium bromide (KBr), IR grade (for pellet method)
Procedure (KBr Pellet Method):
-
Thoroughly dry a small amount of this compound and IR-grade KBr.
-
Grind a mixture of approximately 1-2 mg of the sample and 100-200 mg of KBr in an agate mortar until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Figure 5: Experimental workflow for FTIR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for the structural confirmation of this compound.
Predicted ¹H NMR Spectral Features: The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern for the four protons on the benzene ring due to their distinct chemical environments and spin-spin coupling. The electron-withdrawing effects of the nitro and sulfonic acid groups will cause these protons to be deshielded and resonate at a lower field (higher ppm).
Predicted ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached functional groups. The carbon atom attached to the sulfonic acid group and the carbon atom attached to the nitro group are expected to be significantly deshielded.
Experimental Protocol for NMR Spectroscopic Analysis
Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and plotted as a function of frequency, providing information about the chemical environment of the nuclei.
Materials:
-
This compound
-
Deuterated solvent (e.g., Deuterium oxide (D₂O), DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve an appropriate amount of this compound (typically 5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the chemical shifts to the residual solvent peak or an internal standard.
-
Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure.
Figure 6: Experimental workflow for NMR spectroscopic analysis.
Acidity (pKa)
The sulfonic acid group in this compound is a strong acid, and its pKa is predicted to be very low. [4]The pKa value is a measure of the strength of an acid in solution.
Experimental Protocol for pKa Determination by Potentiometric Titration
Principle: The pH of a solution of the acid is monitored as a strong base of known concentration is added incrementally. The pKa can be determined from the midpoint of the titration curve.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill a burette with the standardized NaOH solution.
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small, known increments, recording the pH after each addition and allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acid. [5]
Figure 7: Workflow for determining the pKa of this compound by potentiometric titration.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. [6]It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Recommended PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Protective clothing
Handling Precautions:
-
Avoid breathing dust or mists. [6]* Wash thoroughly after handling. [6]* Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [6]* If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [6]* If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [6] Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The information on its molecular structure, solubility, melting point, spectroscopic characteristics, and acidity, coupled with detailed experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and accurate determination of these properties are crucial for the safe and effective utilization of this important chemical intermediate in various scientific and industrial applications.
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ResearchGate. (2015). (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]
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[No Author]. (n.d.). CHEM 344 Shift Parameters.pdf. Retrieved from [Link]
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Wiley Online Library. (2006). Photocatalytic degradation of 3‐nitrobenzenesulfonic acid in aqueous TiO2 suspensions. Retrieved from [Link]
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ResearchGate. (2010). (PDF) Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. Retrieved from [Link]
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YouTube. (2014). Using Titration Data to Calculate the pKa of a Weak Acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Absorption 2-Naphthalenesulfonic acid. Retrieved from [Link]
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2-Nitrobenzenesulfonic acid CAS number 80-82-0
An In-depth Technical Guide to 2-Nitrobenzenesulfonic Acid (CAS 80-82-0)
Authored by: A Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of data, this guide delves into the causality behind its chemical behavior, synthesis, and applications, grounding its claims in established scientific literature and validated protocols.
Introduction and Strategic Importance
This compound (CAS: 80-82-0) is an important aromatic organic compound characterized by the presence of two key functional groups on a benzene ring: a sulfonic acid group (-SO₃H) and a nitro group (-NO₂) in the ortho position. This specific arrangement dictates its chemical personality—a strong acid with a highly electron-deficient aromatic system. These features make it a versatile and valuable intermediate in various sectors, most notably in the synthesis of dyes, specialty chemicals, and as a derivatizing agent in advanced analytical chemistry.[1] Its role as a precursor to other key molecules, such as orthanilic acid, solidifies its importance in the chemical manufacturing landscape.[2][3]
Physicochemical Properties: A Quantitative Overview
The inherent properties of this compound are a direct consequence of its molecular structure. The sulfonic acid group confers strong acidity and high water solubility, while the nitro group significantly influences the reactivity of the aromatic ring.[1]
| Property | Value | Source(s) |
| CAS Number | 80-82-0 | [2][4][5] |
| Molecular Formula | C₆H₅NO₅S | [2][4] |
| Molecular Weight | 203.17 g/mol | [2][4][6] |
| Appearance | Pale yellow to light orange crystalline powder | [1][2] |
| Melting Point | 70 °C | [2][3] |
| Density | ~1.637 g/cm³ | [3][7] |
| pKa (Predicted) | -1.43 ± 0.18 | [3][7] |
| Solubility | Soluble in water. Solubility is influenced by pH and temperature. | [1] |
| UN Number | 2305 | [5][7][8] |
Expert Insight: The predicted pKa of -1.43 underscores that this compound is a very strong acid, fully deprotonated in most aqueous environments. This high acidity is a critical factor in its catalytic applications. Its solubility in water is a key practical advantage, simplifying reaction workups and enabling its use in aqueous media, though its hydrate form is common.[1][8]
Synthesis and Purification: A Validated Workflow
The most common industrial synthesis of this compound does not involve direct sulfonation of nitrobenzene, but rather proceeds from 2-chloronitrobenzene. This multi-step process is designed to ensure high regioselectivity and yield.
Synthesis Pathway: The pathway involves two primary stages:
-
Formation of the Intermediate (2-Nitrobenzenesulfonyl chloride): 2-Chloronitrobenzene is first converted to 2,2'-dinitrodiphenyl disulfide. This disulfide is then subjected to oxidative chlorination, which cleaves the disulfide bond and oxidizes the sulfur atoms to form 2-nitrobenzenesulfonyl chloride.[2][3][9]
-
Hydrolysis to the Final Product: The resulting 2-nitrobenzenesulfonyl chloride is hydrolyzed, typically using a dilute alkali solution, to yield this compound.[2][3]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Hydrolysis of 2-Nitrobenzenesulfonyl Chloride
This protocol is a representative synthesis based on established chemical principles.[10] All work must be conducted in a fume hood with appropriate personal protective equipment.
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction: To the flask, add 2-nitrobenzenesulfonyl chloride (1.0 eq) and a dilute aqueous solution of sodium hydroxide (e.g., 1.2 eq in water).
-
Heating: Gently heat the mixture to reflux. The progress of the hydrolysis can be monitored by TLC or HPLC to check for the disappearance of the starting sulfonyl chloride.
-
Workup: Once the reaction is complete, cool the solution to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1). This protonates the sulfonate salt to yield the sulfonic acid.
-
Isolation: The product can be isolated by evaporation of the solvent under reduced pressure. The resulting solid will contain sodium chloride as an impurity.
-
Purification: For purification, the crude product can be recrystallized. Given its high water solubility, a mixed solvent system or extraction into an organic solvent like ethyl acetate may be necessary, followed by drying and solvent removal. Commercially available products often have a purity of ≥98%.[4]
Causality: Using an alkaline medium for hydrolysis is crucial as it facilitates the nucleophilic attack of hydroxide ions on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. Subsequent acidification is required to obtain the free sulfonic acid from its salt.
Core Applications and Mechanisms of Action
The utility of this compound stems from its dual functionality and predictable reactivity.
A. Key Intermediate in Dye Synthesis
The primary industrial application of this compound is as a precursor to orthanilic acid (2-aminobenzenesulfonic acid).[2][3] This transformation is a straightforward reduction of the nitro group to an amine group, typically achieved using iron in an acidic medium or catalytic hydrogenation.
-
Mechanism: The nitro group (-NO₂) is reduced to an amino group (-NH₂), while the sulfonic acid group (-SO₃H) remains unchanged.
-
Significance: Orthanilic acid is a vital diazo component in the manufacturing of a wide range of reactive dyes used for coloring textiles like cotton.[2]
B. Derivatizing Agent for Analytical Sciences
In a more specialized application, the 2-nitrophenylsulfonyl (nosyl) moiety, derived from this acid, is used to create derivatization reagents for highly sensitive analytical techniques like Ultra-High-Performance Liquid Chromatography with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS).[11][12]
-
Mechanism of Action: A reagent containing the nosyl group is designed to react with specific functional groups in an analyte, such as the primary amines in amino acids.[11] When the derivatized molecule is analyzed by MS/MS, it fragments in a predictable way. The nosyl group produces a characteristic fragment ion (C₆H₄N₁O₅S), which acts as a "reporter ion."[11][12]
-
Trustworthiness & Validation: This method is self-validating. The detection of this specific, high-mass-accuracy fragment ion provides extremely high confidence in the identification of the derivatized analyte, even in complex biological matrices. It allows for sensitive and selective quantification of a wide range of compounds from a single experiment.[11][12]
C. Pharmaceutical and Research Applications
This compound and related compounds serve as building blocks in the synthesis of pharmaceuticals.[1][8] The hydrate form has been investigated for potential anti-inflammatory properties.[8] Furthermore, structurally similar compounds like 2,4,6-trinitrobenzenesulfonic acid (TNBS) are used in preclinical research to induce colitis in animal models, which is essential for studying inflammatory bowel disease (IBD).[13]
Analytical Characterization Workflow
Confirming the identity and purity of this compound is critical for its effective use. A multi-technique approach ensures comprehensive characterization.
Caption: Logical workflow for analytical characterization.
Methodologies
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining purity.
-
Protocol: A reverse-phase C18 column is typically used. The mobile phase would consist of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic modifier like acetonitrile.[14] Detection is performed using a UV detector, where the nitroaromatic system provides strong chromophores. A purity of >98% is common for commercial grades.
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight.
-
Expected Result: In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to C₆H₄NO₅S⁻. High-resolution MS would confirm the exact mass of 202.9888.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation.
-
¹H NMR: The four protons on the aromatic ring are all chemically distinct, leading to a complex splitting pattern (an ABCD system) in the downfield region (typically 7.5-8.5 ppm). The significant downfield shift is due to the strong electron-withdrawing effects of both the nitro and sulfonic acid groups.
-
¹³C NMR: Six distinct signals are expected in the aromatic region (approx. 120-150 ppm). The carbon attached to the sulfonic acid group and the carbon attached to the nitro group would be the most deshielded.[6]
-
Safety, Handling, and Storage
This compound is a corrosive and hazardous chemical that requires strict safety protocols.[7]
-
Hazard Identification:
-
GHS Pictogram: Corrosive.
-
Hazard Statement: H314 - Causes severe skin burns and eye damage. It is also known to be self-reactive and can decompose violently at high temperatures (around 200°C).[6]
-
-
Personal Protective Equipment (PPE):
-
Handling:
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]
-
-
Storage:
-
Transport:
Conclusion
This compound is a chemical of significant industrial and research value. Its well-defined physicochemical properties, governed by its ortho-substituted nitro and sulfonic acid groups, make it a reliable precursor for dyes and a sophisticated component of modern analytical reagents. While its utility is clear, its hazardous and corrosive nature demands that all handling, storage, and disposal be conducted with the utmost adherence to safety protocols. This guide provides the foundational knowledge for scientists and researchers to utilize this versatile compound effectively and safely in their work.
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2-Nitrobenzenesulfonic acid molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Nitrobenzenesulfonic Acid
Abstract
This compound (C₆H₅NO₅S) is a pivotal organic compound, characterized by the presence of a sulfonic acid group and a nitro group in an ortho relationship on a benzene ring. This guide offers a comprehensive examination of its molecular and electronic structure, bonding characteristics, and spectroscopic signature. We explore the profound influence of the sterically hindered and strongly electron-withdrawing substituents on the molecule's geometry, reactivity, and analytical profile. Methodologies for its synthesis and characterization are detailed, providing researchers, chemists, and drug development professionals with a foundational understanding of this versatile chemical intermediate.
Introduction and Significance
This compound is a yellow crystalline solid that is highly soluble in water due to the polarity imparted by its functional groups.[1] It serves as a crucial intermediate in the chemical industry, primarily in the synthesis of dyes and pharmaceuticals.[1] The unique arrangement of a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) adjacent to each other on an aromatic ring creates a molecule with distinct chemical properties, including strong acidity and a highly electron-deficient aromatic system, making it a subject of significant interest in synthetic and mechanistic chemistry.
Molecular Structure and Geometry
Key Geometric Features:
-
Steric Hindrance: The most critical feature of the molecule's geometry is the severe steric repulsion between the bulky nitro (-NO₂) and sulfonic acid (-SO₃H) groups. To alleviate this strain, both groups are forced to twist out of the plane of the benzene ring. This deviation from planarity has significant consequences for the molecule's electronic properties and reactivity.
-
Bond Angles: The internal C-C-C bond angle at the point of substitution (C1 and C2) is expected to be slightly distorted from the ideal 120° of a perfect hexagon due to the electronic and steric demands of the large substituents.
-
Intramolecular Interactions: The ortho positioning allows for potential intramolecular hydrogen bonding between the acidic proton of the sulfonic acid group and an oxygen atom of the nitro group. This interaction can influence the conformation of the functional groups and the overall acidity of the molecule.
Caption: Key resonance structures showing electron withdrawal.
Spectroscopic Characterization
While complete, experimentally verified spectra for this compound are not widely available in public repositories, its spectroscopic features can be reliably predicted based on the known behavior of its functional groups and data from its isomers, such as 3- and 4-nitrobenzenesulfonic acid. [2][3][4] Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Expected Appearance |
| Infrared (IR) | O-H stretch (acidic) | Very broad absorption, ~3000 cm⁻¹ |
| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | |
| N=O asymmetric stretch | Strong absorption, ~1530-1550 cm⁻¹ | |
| N=O symmetric stretch | Strong absorption, ~1340-1360 cm⁻¹ | |
| S=O stretch | Two strong absorptions, ~1350 cm⁻¹ and ~1170 cm⁻¹ | |
| ¹H NMR | Aromatic Protons (H3, H4, H5, H6) | Four distinct signals in the downfield region (δ 7.5-8.5 ppm). Due to the lack of symmetry, they will form a complex, coupled spin system (ABCD pattern). The strong deshielding is caused by the electron-withdrawing groups. [4] |
| Acidic Proton (-SO₃H) | A broad singlet, highly variable position (δ 10-12 ppm or higher), often exchanges with D₂O. | |
| ¹³C NMR | Aromatic Carbons | Six distinct signals are expected. |
| C1-SO₃H and C2-NO₂ | Highly deshielded signals due to direct attachment to the electron-withdrawing groups. Their chemical shifts will be significantly downfield compared to the other four carbons. | |
| C3, C4, C5, C6 | Four signals in the typical aromatic region (δ 120-150 ppm). Their precise shifts are influenced by the combined inductive and resonance effects of the substituents. |
Synthesis and Reactivity
Synthesis Protocol
A common laboratory and industrial synthesis involves a two-step process starting from 2-chloronitrobenzene. [5]A more direct route involves the oxidative chlorination of a disulfide precursor followed by hydrolysis. [5][6] Protocol: Synthesis via Oxidative Chlorination and Hydrolysis
-
Step 1: Oxidative Chlorination: 2,2'-dinitrodiphenyl disulfide is treated with chlorine gas in the presence of a mineral acid (e.g., HCl) and nitric acid. This reaction cleaves the disulfide bond and oxidizes the sulfur atoms to form 2-nitrobenzenesulfonyl chloride. [5][6]2. Step 2: Hydrolysis: The resulting 2-nitrobenzenesulfonyl chloride is carefully hydrolyzed using a dilute aqueous base (e.g., NaOH) followed by acidification. The sulfonyl chloride group (-SO₂Cl) is converted to the sulfonic acid group (-SO₃H), yielding the final product. [5]
Caption: Workflow for the synthesis of this compound.
Key Reactivity
-
Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as iron in acidic medium (Fe/HCl) or catalytic hydrogenation (H₂/catalyst). [5]The product, 2-aminobenzenesulfonic acid (orthanilic acid), is a valuable precursor for many azo dyes. [5]* Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring facilitates substitution reactions with strong nucleophiles, where the nitro group can act as a leaving group under certain conditions.
-
Acidity: As a strong acid, it readily donates its proton in aqueous solutions and can serve as a catalyst for acid-mediated reactions. [1]
Applications in Research and Drug Development
The utility of this compound is intrinsically linked to its structure:
-
Dye Synthesis: Its primary application is as a precursor to orthanilic acid, a key diazo component in the manufacturing of a wide range of colorants. [5][7]* Pharmaceutical Intermediate: The reactive handles provided by the nitro and sulfonic acid groups make it a versatile starting material for building more complex molecules in medicinal chemistry.
-
Mechanistic Studies: Due to its well-defined electronic and steric properties, it is often used as a model substrate in studies of nucleophilic aromatic substitution and other reaction mechanisms.
Conclusion
This compound is a molecule whose properties are a direct and dramatic consequence of the interplay between its ortho-substituted functional groups. The steric clash and powerful electron-withdrawing effects dictate its non-planar geometry, high acidity, and characteristic reactivity. A thorough understanding of this structure-property relationship, supported by spectroscopic analysis and defined synthetic routes, is essential for its effective application in the chemical and pharmaceutical industries. This guide provides the foundational knowledge for professionals to leverage the unique chemistry of this important compound.
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-
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National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]
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spectroscopic data (NMR, IR, MS) of 2-Nitrobenzenesulfonic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Nitrobenzenesulfonic Acid
This guide provides a detailed exploration of the spectroscopic data for this compound (CAS No. 80-82-0), a key intermediate in the synthesis of dyes and pharmaceuticals.[1] Intended for researchers, chemists, and quality control professionals, this document synthesizes available spectral data with established analytical principles to offer a comprehensive reference for the characterization of this compound. We will delve into Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting not just the data, but the causality behind the spectral features and the protocols for their acquisition.
Compound Overview: this compound
This compound (C₆H₅NO₅S) is an aromatic compound featuring both a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) substituted at the ortho positions of a benzene ring.[2] These two strongly electron-withdrawing groups significantly influence the molecule's chemical properties and its spectroscopic signature. The compound is typically a light orange to yellow crystalline solid, soluble in water due to the polarity imparted by its functional groups.[1] Its molecular weight is 203.17 g/mol .[2][3]
| Property | Value | Source |
| CAS Number | 80-82-0 | [2] |
| Molecular Formula | C₆H₅NO₅S | [2] |
| Molecular Weight | 203.17 g/mol | [3] |
| Appearance | Light orange to yellow powder/crystal | |
| Purity | >98.0% (HPLC) |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) is a common method for analysis.
Interpretation of the Mass Spectrum
The mass spectrum of this compound reveals a molecular ion peak and a series of fragment ions that are characteristic of its structure. The molecular ion [M]⁺ is expected at m/z 203.[4] Key fragmentation pathways involve the loss of the nitro group, the sulfonic acid group, and other neutral fragments like SO₂ and SO₃.
Table 2: Key Mass Spectrum Data for this compound [4]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 203 | ~1-5 | [C₆H₅NO₅S]⁺ (Molecular Ion) |
| 123 | ~10-20 | [M - SO₃H]⁺ |
| 76 | ~60-70 | [C₆H₄]⁺ |
| 50 | ~64 | [C₄H₂]⁺ |
| 30 | ~69.6 | [NO]⁺ |
The fragmentation process is initiated by the high-energy electrons in the EI source, which dislodge an electron from the molecule to form the molecular ion. The subsequent fragmentation provides a structural fingerprint.
Experimental Protocol: Electron Ionization MS
This protocol describes a general procedure for acquiring an EI mass spectrum using a direct insertion probe.
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of this compound in a volatile solvent like methanol or acetonitrile.
-
Probe Loading: Apply a small drop of the solution onto the tip of the direct insertion probe and allow the solvent to evaporate completely.
-
Instrument Setup:
-
Data Acquisition: Insert the probe into the ion source. As the probe heats up, the sample will vaporize and ionize. Acquire spectra continuously throughout the heating ramp.
-
Data Analysis: Process the acquired data to obtain a background-subtracted mass spectrum. Identify the molecular ion and major fragment ions.
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrations of specific functional groups.
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by strong absorptions from the S=O bonds of the sulfonic acid group and the N=O bonds of the nitro group. The O-H stretch of the sulfonic acid is typically very broad.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference Insight |
| 3500 - 2800 (broad) | O-H stretch | Sulfonic Acid (-SO₃H) | Broad O-H stretching bands are characteristic of carboxylic and sulfonic acids.[5] |
| 1530 - 1510 | Asymmetric N=O stretch | Nitro Group (-NO₂) | Aromatic nitro compounds typically show a strong asymmetric stretch in this region. |
| 1350 - 1330 | Symmetric N=O stretch | Nitro Group (-NO₂) | The symmetric stretch is also a strong, characteristic band for nitro groups. |
| 1250 - 1160 | Asymmetric S=O stretch | Sulfonic Acid (-SO₃H) | Corresponds to the strong asymmetric stretching of the S=O bonds. |
| 1080 - 1030 | Symmetric S=O stretch | Sulfonic Acid (-SO₃H) | Represents the symmetric stretching of the S=O bonds. |
| 850 - 750 | C-H out-of-plane bend | 1,2-Disubstituted Aromatic | The substitution pattern on the benzene ring influences the C-H bending vibrations. |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
This method is suitable for analyzing solid samples.
-
Sample Preparation:
-
Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Causality: Grinding ensures the sample is evenly dispersed in the KBr matrix, minimizing light scattering and producing a high-quality spectrum. KBr is used as it is transparent in the mid-IR region.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrophotometer.
-
Wavelength Range: 4000 - 400 cm⁻¹.[5]
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.
FTIR Analysis Workflow
Caption: Workflow for acquiring and interpreting an FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is dictated by the chemical environments of the four protons on the aromatic ring. Both the -NO₂ and -SO₃H groups are strongly electron-withdrawing, which deshields the aromatic protons, shifting their signals downfield to a high chemical shift (δ > 7.5 ppm). The ortho-substitution pattern results in four distinct signals, each integrating to one proton.
Table 4: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | 8.1 - 8.3 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Ortho to the nitro group and adjacent to H-5. |
| H-3 | 7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Ortho to the sulfonic acid group and adjacent to H-4. |
| H-5 | 7.8 - 8.0 | Triplet of doublets (td) | J ≈ 8.0, 1.5 | Coupled to H-4 and H-6. |
| H-4 | 7.7 - 7.9 | Triplet of doublets (td) | J ≈ 8.0, 1.5 | Coupled to H-3 and H-5. |
| -SO₃H | 10.0 - 12.0 | Broad singlet (br s) | - | Acidic proton, signal is often broad and its position is concentration-dependent. |
Note: Predictions are based on established substituent effects in substituted benzenes.[7]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six signals for the six aromatic carbons. The carbons directly attached to the electron-withdrawing substituents (C-1 and C-2) will be significantly deshielded.
Table 5: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 148 - 152 | Attached to the strongly electron-withdrawing nitro group. |
| C-1 | 140 - 144 | Attached to the strongly electron-withdrawing sulfonic acid group. |
| C-4 | 134 - 137 | Para to the sulfonic acid group. |
| C-6 | 131 - 134 | Para to the nitro group. |
| C-5 | 128 - 131 | Meta to both substituents. |
| C-3 | 123 - 126 | Ortho to the sulfonic acid group. |
Experimental Protocol: NMR Spectroscopy
This protocol is adapted for a standard 400 MHz NMR spectrometer.[8]
-
Sample Preparation:
-
Instrument Setup & Acquisition (¹H NMR):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (e.g., zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-5 seconds.[7]
-
Spectral Width: -2 to 14 ppm.
-
-
-
Instrument Setup & Acquisition (¹³C NMR):
-
Data Processing & Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum. For ¹H NMR, use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). For ¹³C NMR, use the solvent peak at δ ≈ 39.52 ppm.[6]
-
Integrate the signals in the ¹H NMR spectrum and analyze the chemical shifts and coupling patterns to confirm the structure.
-
Structure-Spectra Correlation Diagram
Caption: Correlation of atoms in this compound to their predicted NMR signals. (Note: The image in the DOT script is a placeholder and would need to be replaced with the actual chemical structure for rendering).
Conclusion
The spectroscopic characterization of this compound is straightforward when employing a multi-technique approach. Mass spectrometry confirms the molecular weight and provides key fragmentation data. Infrared spectroscopy identifies the characteristic functional groups, namely the sulfonic acid and nitro moieties. Finally, ¹H and ¹³C NMR spectroscopy, even when predicted based on established principles, offers unambiguous confirmation of the 1,2-disubstitution pattern on the aromatic ring. The protocols and reference data provided in this guide serve as a robust resource for the analysis and quality control of this important chemical compound.
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Nitrobenzenesulfonic Acid
Abstract
This technical guide provides a comprehensive examination of the principles and practical considerations governing the electrophilic aromatic substitution (EAS) reactions of 2-Nitrobenzenesulfonic acid. This substrate presents a unique case study in aromatic chemistry, featuring a benzene ring substituted with two powerful electron-withdrawing, meta-directing groups positioned ortho to one another. We will dissect the synergistic deactivating effects of the nitro and sulfonic acid moieties, analyze the resulting regiochemical outcomes, and detail the aggressive reaction conditions required to effect transformations such as nitration and halogenation. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this highly deactivated aromatic system.
Introduction: The Challenge of a Doubly Deactivated Aromatic System
This compound, C₆H₅NO₅S, is a crystalline organic compound notable for its high polarity and water solubility, conferred by the sulfonic acid group.[1] It serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals.[1][2] From the perspective of synthetic chemistry, its structure is defined by the presence of two of the most potent deactivating groups in electrophilic aromatic substitution: the nitro group (-NO₂) and the sulfonic acid group (-SO₃H).
The fundamental mechanism of EAS involves the attack of an electrophile by the π-electron system of the aromatic ring, proceeding through a high-energy carbocationic intermediate known as an arenium ion or sigma complex.[3][4][5] The stability of this intermediate is paramount to the reaction's feasibility and rate. Substituents that donate electron density to the ring stabilize this intermediate and are thus termed "activating groups." Conversely, substituents that withdraw electron density destabilize the arenium ion, reduce the ring's nucleophilicity, and are known as "deactivating groups."[6][7] this compound is an extreme example of the latter, posing significant challenges to further electrophilic functionalization.
Electronic Landscape: Synergistic Deactivation and Regioselectivity
To predict the outcome of an EAS reaction on this compound, one must first analyze the electronic influence of each substituent.
-
The Nitro Group (-NO₂): The nitro group is a quintessential strong deactivating group.[8][9] It exerts a powerful electron-withdrawing effect through two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond.
-
Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, creating formal positive charges at the ortho and para positions of the benzene ring.[7][9] This resonance withdrawal severely depletes electron density at these positions.
-
-
The Sulfonic Acid Group (-SO₃H): The sulfonic acid group is also a strong deactivating group, primarily through its potent inductive effect.[10] The highly electronegative oxygen atoms and the sulfur atom withdraw electron density from the ring, reducing its reactivity towards electrophiles.[11]
Both the -NO₂ and -SO₃H groups are classified as meta-directors .[8][10][12] This is a direct consequence of their electron-withdrawing nature. Attack by an electrophile at the ortho or para positions would place a positive charge in the arenium ion intermediate on the carbon atom directly attached to the electron-withdrawing group—a highly destabilized arrangement.[10] Meta attack, however, avoids this unfavorable situation, making it the least disfavored pathway.
Directing Effects in this compound
In this compound, the two groups are ortho to each other. Their directing effects are synergistic, as illustrated below.
-
The -NO₂ group at C-2 directs incoming electrophiles to its meta positions: C-4 and C-6.
-
The -SO₃H group at C-1 directs incoming electrophiles to its meta positions: C-3 and C-5.
However, the directing influence is not equal. The nitro group's ability to withdraw electrons via resonance makes it a more powerful deactivating and directing group. The consensus of these directing vectors, combined with the extreme deactivation, points toward substitution occurring preferentially at the C-4 and C-6 positions , which are meta to the powerfully directing nitro group.
Caption: Logical workflow for the nitration of this compound.
Halogenation
Halogenation with chlorine or bromine requires a strong Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) to polarize the halogen molecule and generate a sufficiently powerful electrophile. [13][14]The reaction conditions must be rigorous, likely involving heating, to achieve any significant conversion. The products would be the corresponding 4-halo- and 6-halo-2-nitrobenzenesulfonic acids.
Sulfonation
Further sulfonation is exceptionally difficult. While sulfonation is autocatalytic, the existing -SO₃H group strongly deactivates the ring. The reaction would require high concentrations of SO₃ (fuming sulfuric acid) and high temperatures. It's important to note that sulfonation is a reversible process; under conditions of high temperature in dilute aqueous acid, desulfonation can occur. [15][16]
Friedel-Crafts Alkylation and Acylation: A Case of Non-Reactivity
Friedel-Crafts reactions are a cornerstone of aromatic synthesis for installing alkyl and acyl groups. However, they are famously incompatible with aromatic rings bearing moderate to strong deactivating groups. [8][17]this compound is completely unreactive under Friedel-Crafts conditions for two primary reasons:
-
Extreme Ring Deactivation: The ring is far too electron-poor (nucleophilically weak) to attack the relatively weak electrophiles generated (carbocations or acylium ions). [18]2. Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pairs on the oxygen atoms of the nitro and sulfonic acid groups, rather than activating the alkyl/acyl halide. This coordination adds further positive charge to the substituents, deactivating the ring even more. [18]
Experimental Protocol: Nitration of this compound
The following protocol is a representative, field-proven methodology for the nitration of a highly deactivated aromatic substrate. CAUTION: This procedure involves highly corrosive and reactive acids. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Concentration | Quantity |
| This compound | 203.17 | >98% | 10.16 g (0.05 mol) |
| Fuming Sulfuric Acid (Oleum) | - | 20% free SO₃ | 30 mL |
| Nitric Acid | 63.01 | 90% | 4.2 mL (~0.09 mol) |
| Ice | 18.02 | - | 200 g |
| Sodium Chloride (NaCl) | 58.44 | - | As needed |
Step-by-Step Methodology
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath.
-
Acid Mixture Preparation: Carefully add 30 mL of 20% fuming sulfuric acid to the reaction flask. Begin stirring and cool the acid to 0-5 °C.
-
Substrate Addition: Slowly and portion-wise, add 10.16 g of this compound to the cold, stirring oleum. The addition should be controlled to maintain the internal temperature below 10 °C.
-
Nitrating Agent Addition: Once the substrate is fully dissolved, begin the dropwise addition of 4.2 mL of 90% nitric acid via the dropping funnel. Causality: A slow addition rate is critical to control the highly exothermic reaction and prevent runaway temperature increases which could lead to unsafe conditions and undesired side products. The target temperature range during this addition is 5-10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, carefully heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature for 2-3 hours, monitoring the reaction by TLC if a suitable system can be developed.
-
Reaction Quench: After the reaction period, cool the mixture back to room temperature and then slowly pour it, with vigorous stirring, onto 200 g of crushed ice in a large beaker. Trustworthiness: This quenching step must be performed slowly and cautiously as the hydration of concentrated sulfuric acid is extremely exothermic.
-
Product Isolation (Salting Out): The dinitrated product is highly water-soluble. To isolate it, add sodium chloride in portions to the cold aqueous solution until precipitation is complete. The sodium salt of the sulfonic acid is less soluble in the resulting brine.
-
Purification: Filter the crude solid product using a Büchner funnel. The product can be purified by recrystallization from a minimal amount of hot water.
Caption: Experimental workflow for the synthesis of dinitrobenzenesulfonic acid.
Conclusion
The electrophilic substitution chemistry of this compound is a compelling illustration of the profound impact of substituents on aromatic reactivity. The synergistic deactivating effects of the ortho-positioned nitro and sulfonic acid groups render the benzene ring extremely electron-deficient, necessitating the use of potent electrophiles and harsh reaction conditions to achieve further functionalization. While common transformations like Friedel-Crafts reactions are entirely precluded, reactions such as nitration and halogenation are feasible, yielding products substituted at the C-4 and C-6 positions in accordance with the meta-directing influence of the substituents. A thorough understanding of these electronic principles is essential for any scientist aiming to manipulate this or similarly deactivated aromatic scaffolds in a synthetic context.
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Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]
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Methodological & Application
Introduction: The Strategic Role of 2-Nitrobenzenesulfonic Acid in Dye Chemistry
An Application Guide to the Synthesis of Azo Dyes Using 2-Nitrobenzenesulfonic Acid as a Precursor
This compound is a pivotal intermediate in the synthesis of a wide array of dyes, particularly those within the vast and industrially significant azo dye category. Its chemical architecture, featuring both a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) on a benzene ring, provides a versatile foundation for creating complex colorants. The sulfonic acid group is a key functional feature, imparting water solubility to the molecule and the final dye product, a critical property for aqueous dyeing processes.[1] The nitro group, while not directly involved in the dye-forming coupling reaction, serves as a precursor to the essential amino group (-NH₂) through a chemical reduction step. This transformation is the gateway to diazotization, the cornerstone of azo dye synthesis.[2]
This guide provides a comprehensive overview of the chemical principles, experimental protocols, and performance characteristics associated with using this compound as a foundational intermediate for dye synthesis. It is designed for researchers and scientists in chemistry and drug development, offering both theoretical grounding and practical, field-proven methodologies.
Pillar 1: The Chemical Causality of Azo Dye Synthesis
The synthesis of an azo dye from this compound is not a single reaction but a sequential, multi-stage process. Understanding the causality behind each stage is critical for achieving high yield and purity. The overall pathway involves three core transformations: Reduction, Diazotization, and Azo Coupling.
-
Stage 1: Reduction of the Nitro Group The journey begins with the conversion of the nitro group of this compound into a primary aromatic amine (2-Aminobenzenesulfonic acid). The nitro group is relatively unreactive for the subsequent coupling step, whereas the amino group is the essential functional group for forming the diazonium salt. This reduction is typically achieved through methods like catalytic hydrogenation or, more classically, using a metal-acid system (e.g., Zinc and Hydrochloric acid).[3] This step is crucial as it "activates" the molecule for the subsequent dye-forming reactions.
-
Stage 2: Diazotization of the Amine The resulting 2-Aminobenzenesulfonic acid is then converted into a highly reactive diazonium salt. This is achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at a strictly controlled low temperature (0–5 °C).[4][5] The acid protonates the sodium nitrite to form nitrous acid (HNO₂), which then reacts with the amino group to form the N-nitrosamine, and subsequently, the electrophilic diazonium ion (-N₂⁺).
-
Stage 3: Electrophilic Aromatic Substitution (Azo Coupling) The final stage is the azo coupling reaction, where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component.[7] Common coupling components are phenols (like 2-naphthol) or aromatic amines (like N,N-dimethylaniline).[4][8] This reaction is a classic example of electrophilic aromatic substitution. The electron-rich nature of the coupling partner is essential for the reaction to proceed. The specific coupling partner chosen, along with the substituents on the diazo component, ultimately determines the final color and properties of the dye.[8]
Visualizing the Synthesis Workflow
The following diagram illustrates the logical progression from the starting intermediate to the final azo dye product.
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Application Notes & Protocols: The Strategic Use of 2-Nitrobenzenesulfonic Acid in Pharmaceutical Manufacturing
Abstract and Scope
2-Nitrobenzenesulfonic acid (2-NBSA) and its derivatives are pivotal reagents in modern pharmaceutical development and manufacturing. Characterized by the presence of a strongly electron-withdrawing nitro group and a highly acidic sulfonic acid moiety, this compound offers unique reactivity that is exploited in several critical synthetic applications. This guide provides an in-depth exploration of 2-NBSA's role, not merely as a chemical intermediate, but as a strategic tool for enhancing synthetic efficiency, controlling stereochemistry, and enabling complex molecular constructions. We will delve into its application as a source for the nosyl (Ns) protecting group in peptide synthesis, its function as a potent Brønsted acid catalyst, and its utility as a foundational building block for active pharmaceutical ingredients (APIs). The protocols herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers and drug development professionals to integrate these methods effectively and safely into their workflows.
Physicochemical Properties and Safety Mandates
A thorough understanding of a reagent's properties and hazards is a non-negotiable prerequisite for its use in a laboratory or manufacturing setting.
Chemical Profile
This compound is a solid, typically appearing as a light yellow or orange crystalline powder. The molecule's reactivity is dominated by its two functional groups. The sulfonic acid group confers strong acidity and high water solubility, while the ortho-positioned nitro group significantly influences the electronic properties of the benzene ring and the sulfonyl group, making it highly electrophilic.
| Property | Value | Source |
| CAS Number | 80-82-0 | [1][2][3] |
| Molecular Formula | C₆H₅NO₅S | [1][2][3] |
| Molecular Weight | 203.17 g/mol | [1][2][3] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| pKa (Predicted) | -1.43 ± 0.18 | [2] |
| Solubility | Soluble in water due to the polar sulfonic acid group.[4] | [4] |
GHS Hazard Information and Safe Handling
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] Adherence to strict safety protocols is mandatory.
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat or impervious clothing.[1][5] Handle only in a well-ventilated area or a chemical fume hood.[5][6]
-
Handling Precautions: Do not breathe dust or mists.[1] Avoid contact with skin and eyes.[6][7] Wash hands and any exposed skin thoroughly after handling.[1]
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[1][5] Keep the container tightly closed.[7][8]
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[1][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[1]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[1]
-
Core Application I: The Nosyl (Ns) Protecting Group in Peptide Synthesis
The most prominent application of 2-NBSA derivatives in pharmaceutical manufacturing is in the form of the 2-nitrobenzenesulfonyl (nosyl, Ns) group for the protection of primary and secondary amines, particularly the α-amino group of amino acids during peptide synthesis.
Mechanistic Rationale
The nosyl group is introduced using 2-nitrobenzenesulfonyl chloride (Ns-Cl). The resulting sulfonamide (R-NH-Ns) is highly stable to acidic conditions (e.g., TFA used for Boc-group removal) but can be cleaved under mild, nucleophilic conditions. This orthogonality is a cornerstone of modern protecting group strategy in multi-step synthesis.
Crucially, the Ns-group offers a distinct advantage in preventing racemization during peptide coupling reactions.[9] The acidic N-H proton of the nosyl-protected amino acid can be deprotonated to form a sulfonamide anion. This anion formation effectively suppresses the deprotonation of the α-carbon stereocenter, which is the primary pathway for racemization under coupling conditions.[9]
Protocol: Nosyl-Protection of L-Alanine
This protocol details the standard procedure for protecting an amino acid with the nosyl group.
-
Dissolution: Dissolve L-Alanine (1.0 eq) and sodium bicarbonate (NaHCO₃, 2.5 eq) in a 1:1 mixture of water and acetone (approx. 10 mL per gram of amino acid).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: Add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in acetone dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Work-up:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with diethyl ether (2x volume) to remove any unreacted Ns-Cl.
-
Acidify the aqueous layer to pH 1-2 with cold 1 M HCl. A precipitate should form.
-
-
Isolation: Cool the acidified mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure Ns-L-Alanine.
Protocol: Deprotection of a Nosyl-Protected Peptide
This protocol outlines the cleavage of the Ns group to liberate the free amine.
-
Dissolution: Dissolve the Ns-protected peptide (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) followed by thiophenol (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude peptide using flash column chromatography or preparative HPLC to obtain the final product.
Core Application II: Brønsted Acid Catalysis
Aromatic sulfonic acids are highly effective Brønsted acid catalysts in organic synthesis, and 2-NBSA is no exception.[10] The strong electron-withdrawing effect of the nitro group enhances the acidity of the sulfonic acid, making it a powerful catalyst for reactions such as esterification, acetal formation, and multicomponent reactions like the Biginelli reaction.[11][12][13]
Mechanistic Rationale
As a Brønsted acid, 2-NBSA donates a proton to a substrate, typically activating an electrophilic site. For example, in an esterification reaction, it protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Its solid nature and solubility in organic solvents can offer advantages over mineral acids in terms of handling and catalyst loading.[12]
Protocol: 2-NBSA Catalyzed Synthesis of Ethyl Benzoate
This protocol provides a representative example of using 2-NBSA as a catalyst in an esterification reaction.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add benzoic acid (1.0 eq) and absolute ethanol (5.0 eq).
-
Catalyst Loading: Add this compound (0.02 eq, 2 mol%).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC, observing the consumption of benzoic acid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol via rotary evaporation.
-
Dissolve the residue in diethyl ether.
-
Wash the ether solution with saturated aqueous NaHCO₃ to remove unreacted benzoic acid and the catalyst. Caution: CO₂ evolution.
-
Wash subsequently with water and then brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl benzoate.
-
Purification: If necessary, purify the product by vacuum distillation.
Core Application III: Synthetic Intermediate
Beyond its use as a catalyst or protecting group source, 2-NBSA and its related compounds, such as 2-amino-5-nitrobenzenesulfonic acid and 2-chloro-5-nitrobenzenesulfonic acid, serve as key intermediates in the synthesis of various pharmaceutical compounds and dyes.[4][8][14][15] The functional groups on the aromatic ring can be manipulated through a variety of standard organic transformations. For example, the nitro group can be reduced to an amine, which can then be diazotized or acylated, while the sulfonic acid group can be converted to a sulfonyl chloride or sulfonamide. This versatility makes it a valuable starting material for building complex molecular architectures.[16]
Conclusion
This compound is a versatile and powerful reagent in the pharmaceutical manufacturing toolkit. Its utility extends from the precise stereochemical control it offers as a protecting group in peptide synthesis to its efficiency as a strong Brønsted acid catalyst and its role as a foundational chemical intermediate. The protocols and mechanistic insights provided in this guide are intended to equip researchers and scientists with the knowledge to leverage the unique properties of 2-NBSA, thereby optimizing synthetic routes, improving yields, and ensuring the safe and effective development of next-generation pharmaceuticals.
References
- Solubility of Things. (n.d.). This compound.
- Combi-Blocks. (2023, January 2). Safety Data Sheet: 2-Amino-5-nitrobenzenesulfonic acid.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - this compound hydrazide.
- Tokyo Chemical Industry. (n.d.). This compound.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics.
- Pfaltz & Bauer. (2023, June 21). SAFETY DATA SHEET: 2-Chloro-5-nitrobenzenesulfonic acid dihydrate 60%.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Chemical Bull Pvt. Ltd. (n.d.). 2-amino-5-nitrobenzenesulfonic Acid | 96-75-3.
- Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
- Benchchem. (2025, December). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzenesulfonic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Nitrobenzenesulfonic Acid in Chemical Research and Industry.
- Google Patents. (n.d.). US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-5-nitrobenzenesulfonic Acid.
- LookChem. (n.d.). This compound.
- Benchchem. (n.d.). Application Notes: 4-Nitrobenzenesulfonic Acid as a Brønsted Acid Catalyst in Organic Synthesis.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 80-82-0.
- Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids.
- Elchemy. (2025, June 9). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes.
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Application Note: A Validated Protocol for the Synthesis of Orthanilic Acid via Reduction of 2-Nitrobenzenesulfonic Acid
Abstract: This document provides a detailed, two-step protocol for the laboratory-scale synthesis of orthanilic acid (2-aminobenzenesulfonic acid), a vital intermediate in the manufacturing of azo dyes and various pharmaceuticals.[1][2] The synthesis commences with the hydrolysis of 2-nitrobenzenesulfonyl chloride to its corresponding sodium salt, followed by a robust reduction of the nitro group using iron filings in a weakly acidic medium. This guide is designed for researchers in organic synthesis, process chemistry, and drug development, offering in-depth explanations for experimental choices, a quantitative overview, and critical safety considerations to ensure a reliable and reproducible outcome.
Introduction and Scientific Context
Orthanilic acid (IUPAC name: 2-aminobenzenesulfonic acid) is an aromatic sulfonic acid featuring both an amino (-NH₂) and a sulfonic acid (-SO₃H) group.[2] This amphoteric nature, existing as a zwitterion, results in a high melting point and moderate water solubility.[2][3] Its primary industrial application lies in its ability to form diazo compounds, which are precursors to a wide array of azo dyes.[1]
The conversion of 2-nitrobenzenesulfonic acid to orthanilic acid is a classic nitro group reduction. While various reducing agents can accomplish this transformation, the Béchamp reduction, utilizing iron metal in a slightly acidic aqueous solution, remains a preferred laboratory and industrial method due to its cost-effectiveness, high efficiency, and operational simplicity.[4] This protocol is adapted from a well-established and validated procedure, ensuring a high degree of trustworthiness and reproducibility.[4]
Synthesis Pathway and Rationale
The synthesis is executed in two primary stages, beginning with the more commercially available 2-nitrobenzenesulfonyl chloride.
Stage 1: Hydrolysis of 2-Nitrobenzenesulfonyl Chloride The sulfonyl chloride group (-SO₂Cl) is highly reactive and must first be hydrolyzed to the sulfonic acid (-SO₃H). This is achieved by heating in an aqueous solution with sodium carbonate. The carbonate serves a dual purpose: it neutralizes the hydrochloric acid byproduct of the hydrolysis and converts the resulting sulfonic acid into its more soluble sodium salt, preparing it for the subsequent reduction step.
Stage 2: Reduction of Sodium 2-Nitrobenzenesulfonate The core of the synthesis is the reduction of the aromatic nitro group.
-
Choice of Reducing Agent: Iron filings are an excellent choice for this transformation. In the presence of a proton source (acetic acid), iron is oxidized, providing the necessary electrons to reduce the nitro group to an amine. This heterogeneous reaction is vigorous and effective.[4]
-
Reaction Medium: The reaction is performed in the aqueous solution from Stage 1. Acetic acid is added to create the necessary acidic environment for the iron to react, without being so strongly acidic as to cause unwanted side reactions.[4]
-
Work-up and Isolation: Upon completion, the product exists as its sodium salt in solution. The solid iron oxides are removed by hot filtration. The filtrate is then carefully acidified. This protonates the amino group and the sulfonate group, forming the zwitterionic orthanilic acid, which has minimal solubility at its isoelectric point, causing it to crystallize from the solution.
The overall workflow is illustrated in the diagram below.
Caption: Workflow for the synthesis of orthanilic acid.
Quantitative Data and Reagent Summary
The following table summarizes the quantities and roles of the reagents based on the referenced protocol for a representative laboratory scale.[4]
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (approx.) | Quantity Used | Role |
| 2-Nitrobenzenesulfonyl Chloride | C₆H₄ClNO₄S | 221.62 | 0.90 | 200 g | Starting Material |
| Anhydrous Sodium Carbonate | Na₂CO₃ | 105.99 | 0.94 | 100 g | Base for Hydrolysis |
| Water | H₂O | 18.02 | - | 600 mL | Solvent |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | ~0.44 | ~25 mL | Acid Catalyst |
| Iron Filings (~20 mesh) | Fe | 55.85 | 6.27 | 350 g | Reducing Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed | pH Adjustment for Precipitation |
Detailed Experimental Protocol
Safety Precaution: This procedure involves corrosive materials, heating, and a potentially vigorous reaction. A thorough risk assessment must be conducted. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All steps must be performed in a well-ventilated chemical fume hood.
Part A: Hydrolysis of 2-Nitrobenzenesulfonyl Chloride [4]
-
Apparatus Setup: Equip a 3-liter flask with a reflux condenser and a mechanical stirrer. Place it on a heating mantle.
-
Reagent Addition: To the flask, add 600 mL of water, 100 g (0.94 mol) of anhydrous sodium carbonate, and 200 g (0.90 mol) of 2-nitrobenzenesulfonyl chloride.
-
Hydrolysis Reaction: Begin vigorous stirring and heat the mixture to a boil. The hydrolysis is typically complete within 45 minutes after the sulfonyl chloride has melted, resulting in an orange-red solution.
-
Filtration: Filter the hot solution through a pre-heated Büchner funnel to remove any insoluble impurities.
-
Neutralization: Transfer the warm filtrate to a clean flask. Carefully add glacial acetic acid dropwise (approx. 25 mL) until the solution is just acid to litmus paper. This prepares the sodium 2-nitrobenzenesulfonate solution for the next step.
Part B: Reduction and Isolation of Orthanilic Acid [4]
-
Apparatus Setup: Transfer the solution from Part A to a 3-liter three-necked flask equipped with an efficient mechanical stirrer and a reflux condenser.
-
Initiate Reduction: Heat the solution to a rolling boil. While maintaining vigorous stirring, begin adding 350 g (6.27 mol) of 20-mesh iron filings in portions of approximately 25 g every 15 minutes.
-
Reaction Control: The addition of iron will cause the solution to turn deep brown and may cause foaming. If foaming becomes excessive, temporarily cease heating and/or the addition of iron until it subsides.
-
Reaction Completion: After all the iron has been added, continue to stir and boil the mixture for an additional 3-4 hours to ensure the reduction is complete. The color of the mixture will lighten to a grayish-brown.
-
Hot Filtration: Decant and filter the hot reaction mixture through a large, pre-heated Büchner funnel to remove the iron sludge (iron and iron oxides). Wash the sludge in the flask with two portions of 100 mL of boiling water and pass these washes through the filter.
-
Crystallization: Combine the filtrates in a large beaker. Acidify the solution by carefully adding concentrated hydrochloric acid until it is strongly acidic to Congo red paper.
-
Isolation: Allow the solution to cool to room temperature, then chill in an ice bath to complete the crystallization of orthanilic acid.
-
Final Steps: Collect the crystalline product by vacuum filtration, wash it with a small amount of cold water, and allow it to air-dry. The expected yield is approximately 115-130 g.
Conclusion
This application note details a validated and reliable protocol for the synthesis of orthanilic acid from 2-nitrobenzenesulfonyl chloride. By explaining the chemical principles behind the choice of reagents and reaction conditions, this guide provides the necessary framework for researchers to successfully and safely perform this important organic transformation. The procedure is robust, high-yielding, and utilizes readily available, inexpensive reagents, making it suitable for both academic and process development laboratories.
References
-
Organic Syntheses Procedure. A detailed, peer-reviewed, and tested procedure for the synthesis of orthanilic acid. Organic Syntheses, Coll. Vol. 1, p.49 (1941); Vol. 4, p.6 (1925). [Link]
-
Nomination Background: Orthanilic acid (CASRN: 88-21-1). Provides information on the uses and industrial context of orthanilic acid. National Toxicology Program, U.S. Department of Health and Human Services. [Link]
-
The Synthesis of Azo Dyes. An educational document outlining the use of aminobenzenesulfonic acids in the creation of azo dyes. University of Alberta Chemistry Department. [Link]
-
Sulfanilic acid - Wikipedia. Provides general information on aminobenzenesulfonic acids, including their zwitterionic nature. Wikipedia. [Link]
Sources
Application Notes & Protocols: 2-Nitrobenzenesulfonic Acid as a High-Activity Brønsted Acid Catalyst in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for 2-Nitrobenzenesulfonic Acid in Catalysis
This compound (2-NBSA) is a powerful, solid-phase organic Brønsted acid catalyst gaining traction in modern organic synthesis. Its utility stems from a combination of high acidity, operational simplicity, and efficacy in a range of organic transformations. Unlike mineral acids, its organic nature often affords greater solubility in reaction media and milder reaction conditions.
The catalytic prowess of 2-NBSA is fundamentally rooted in its molecular architecture. The sulfonic acid moiety (-SO₃H) is inherently a strong proton donor. This acidity is significantly amplified by the presence of an electron-withdrawing nitro group (-NO₂) at the ortho position. This inductive effect withdraws electron density from the benzene ring, stabilizing the resulting sulfonate anion (ArSO₃⁻) and thereby increasing the lability of the acidic proton.[1][2]
Furthermore, 2-NBSA benefits from the "ortho effect," a phenomenon where the steric bulk of the ortho-substituent forces the sulfonic acid group out of the plane of the benzene ring.[3][4] This disruption of coplanarity inhibits resonance between the -SO₃H group and the ring, which further enhances its proton-donating capability, making it an exceptionally strong acid.[5] With a predicted pKa value around -1.43, its acidity is comparable to, or even exceeds, that of commonly used catalysts like p-Toluenesulfonic acid (p-TsOH).[6][7]
This guide provides an in-depth exploration of 2-NBSA's applications, complete with detailed protocols and mechanistic insights to empower researchers in leveraging this potent catalyst.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 80-82-0 | [6][8] |
| Molecular Formula | C₆H₅NO₅S | [8][9] |
| Molecular Weight | 203.17 g/mol | [8] |
| Appearance | Light orange to yellow crystalline powder | [6][8] |
| Predicted pKa | -1.43 ± 0.18 | [6][7] |
| Solubility | Soluble in water and various organic solvents. | [10] |
Application I: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol to produce an ester and water.[11] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of the alcohol or by removing water as it forms.[12]
Expertise & Causality: The Role of 2-NBSA in Esterification
2-NBSA is an excellent catalyst for this transformation due to its high acidity. The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid.
-
Why this step is crucial: Protonation renders the carbonyl carbon significantly more electrophilic, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. This initial activation is the rate-determining step, and the high acidity of 2-NBSA ensures a sufficient concentration of the protonated intermediate to drive the reaction forward.[13]
The subsequent steps involve nucleophilic attack by the alcohol, proton transfer, and elimination of a water molecule to yield the ester.[12] The catalyst is regenerated in the final deprotonation step. Because 2-NBSA is a solid and required in only catalytic amounts (typically 1-5 mol%), its handling is more convenient and safer than using large quantities of corrosive mineral acids like sulfuric acid.[14]
Detailed Protocol: Synthesis of Ethyl Benzoate
This protocol details the esterification of benzoic acid with ethanol, a representative example of a 2-NBSA catalyzed Fischer esterification.
Materials:
-
Benzoic acid (12.2 g, 0.1 mol)
-
Anhydrous Ethanol (100 mL, ~1.7 mol)
-
This compound (2-NBSA) (2.03 g, 0.01 mol, 10 mol%)
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add benzoic acid (0.1 mol) and anhydrous ethanol (100 mL) to the flask. Stir the mixture until the benzoic acid is fully dissolved.
-
Catalyst Addition: Carefully add this compound (10 mol%) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The large excess of ethanol serves both as a reagent and as the solvent, driving the equilibrium towards the product.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add 100 mL of cold water and 50 mL of diethyl ether (or another suitable extraction solvent). Shake the funnel gently and separate the layers.
-
Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution will occur. Vent the separatory funnel frequently) to neutralize the acidic catalyst and any unreacted benzoic acid.
-
Wash the organic layer with 50 mL of brine to remove residual water.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation to yield the crude ethyl benzoate. Further purification can be achieved by distillation if required.
-
Application II: Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes (BIMs) are an important class of heterocyclic compounds with a wide spectrum of pharmacological properties.[15] They are typically synthesized via the electrophilic substitution reaction of indoles with aldehydes or ketones. This reaction requires an acid catalyst to activate the carbonyl compound.[16][17]
Expertise & Causality: The Role of 2-NBSA in BIM Synthesis
The synthesis of BIMs is a classic example of an acid-catalyzed electrophilic aromatic substitution.
-
Carbonyl Activation: 2-NBSA protonates the carbonyl oxygen of the aldehyde, greatly enhancing the electrophilicity of the carbonyl carbon.
-
First Substitution: A molecule of indole, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent dehydration, also acid-catalyzed, forms an electrophilic intermediate.
-
Second Substitution: This intermediate is highly reactive and is immediately attacked by a second molecule of indole.
-
Catalyst Regeneration: A final deprotonation step yields the bis(indolyl)methane product and regenerates the 2-NBSA catalyst.
The efficiency of 2-NBSA in this reaction is attributed to its ability to facilitate both the initial carbonyl activation and the subsequent dehydration steps effectively, often allowing the reaction to proceed smoothly at room temperature or with gentle heating.
Detailed Protocol: Synthesis of 3,3'-((Phenyl)methylene)bis(1H-indole)
This protocol describes the reaction between benzaldehyde and indole.
Materials:
-
Indole (2.34 g, 20 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
This compound (2-NBSA) (1.02 g, 5 mmol, 5 mol%)
-
Ethanol (30 mL)
-
100 mL Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reagent Addition: In a 100 mL round-bottom flask, dissolve indole (20 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add 2-NBSA (5 mol%) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (hexane:ethyl acetate, 3:1). Often, the product will begin to precipitate from the reaction mixture.
-
Isolation:
-
Upon completion of the reaction (as indicated by TLC), add 30 mL of distilled water to the flask to precipitate the product completely.
-
Stir the resulting slurry for 15 minutes in an ice bath.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove the water-soluble catalyst and any unreacted starting materials.
-
Wash the solid with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure bis(indolyl)methane as a crystalline solid.
-
Substrate Scope and Expected Yields
The reaction is generally high-yielding with a variety of substituted aromatic aldehydes. Electron-withdrawing groups on the aldehyde tend to accelerate the reaction, while electron-donating groups may require slightly longer reaction times or gentle heating.[15]
| Entry | Aldehyde | Catalyst Load (mol%) | Time (h) | Approx. Yield (%) |
| 1 | Benzaldehyde | 5 | 2-3 | >90 |
| 2 | 4-Chlorobenzaldehyde | 5 | 1-2 | >95 |
| 3 | 4-Nitrobenzaldehyde | 5 | 1-2 | >95 |
| 4 | 4-Methoxybenzaldehyde | 5 | 4-6 | ~85-90 |
Yields are estimated based on typical results for strong Brønsted acid catalysts in this reaction.
Handling and Safety Precautions
This compound is a corrosive and hazardous substance that must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[18]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
References
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This compound. Solubility of Things. [Link]
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This compound. LookChem. [Link]
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CID 88510826 | C12H10N2O10S2. PubChem. [Link]
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16.6: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
2-Methyl-5-nitrobenzenesulfonic acid. PubChem. [Link]
- Meta nitrobenzene sulphonic acid by sulphon - ation of nitrobenzene.
-
“Acid-catalyzed” Synthesis of bis(indolyl)methanes. Bentham Science Publisher. [Link]
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Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. MDPI. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. [Link]
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-
The Versatile Applications of 4-Nitrobenzenesulfonic Acid in Chemical Research and Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Fischer Esterification-Typical Procedures. OperaChem. [Link]
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Fischer Esterification. Organic Chemistry Portal. [Link]
-
Synthesis of bis(indolyl)methanes catalyzed by NPS-g-Fe 2 O 3. ResearchGate. [Link]
-
Ortho effect in Substituted Benzene. A to Z Chemistry. [Link]
-
p-Toluenesulfonic acid (p-TSA)-catalyzed efficient synthesis of bis(indolyl)methanes under grindstone method. SciSpace. [Link]
-
Photocatalytic Tandem Protocol for the Synthesis of Bis(indolyl)methanes. PMC - NIH. [Link]
-
Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. Oxford Academic. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Application Notes and Protocols for Sulfonation Reactions Involving 2-Nitrobenzenesulfonic Acid
<
Abstract
This technical guide provides a comprehensive overview of the experimental setup and protocols for sulfonation reactions, with a specific focus on the synthesis of 2-Nitrobenzenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, step-by-step procedures, safety considerations, and analytical techniques pertinent to this class of reactions. By integrating established methodologies with expert insights, this guide aims to serve as an authoritative resource for the successful execution and optimization of sulfonation processes in a laboratory setting.
Introduction: The Significance of Aromatic Sulfonation
Aromatic sulfonation is a cornerstone of organic synthesis, an electrophilic aromatic substitution reaction that introduces a sulfonic acid functional group (-SO₃H) onto an aromatic ring.[1] This transformation is pivotal in the synthesis of a wide array of commercially important compounds, including dyes, detergents, and pharmaceuticals.[2][3] The sulfonic acid group imparts unique properties to the parent molecule, most notably increased water solubility, which is a critical attribute in drug design and formulation.[2]
This compound, in particular, is a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[4][5] Its synthesis involves the sulfonation of nitrobenzene, a reaction that requires careful control of conditions to achieve the desired regioselectivity and yield. The nitro group (-NO₂) is a meta-directing deactivator, which would typically favor the formation of 3-nitrobenzenesulfonic acid. However, through manipulation of reaction parameters, the ortho-isomer, this compound, can be obtained.
This guide will elucidate the experimental intricacies of this reaction, providing a robust framework for its application in research and development.
Reaction Mechanism and Theoretical Considerations
The sulfonation of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][6] The key steps are:
-
Generation of the Electrophile: The actual electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[2][6] When using concentrated sulfuric acid, SO₃ is generated in situ. For more reactive systems or to drive the reaction to completion, fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, is employed.[2][3]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic sulfur atom of SO₃ or HSO₃⁺, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][3]
-
Deprotonation: A weak base, typically HSO₄⁻ or water, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the aryl sulfonic acid.[6]
A distinguishing feature of sulfonation is its reversibility.[1][2] The reaction can be reversed by heating the sulfonic acid in dilute aqueous acid, which is a useful characteristic for employing the sulfonic acid group as a temporary blocking or directing group in multi-step syntheses.[1][7]
Experimental Protocol: Synthesis of this compound
This protocol outlines a laboratory-scale synthesis of this compound from nitrobenzene.
Materials and Equipment
| Reagents | Equipment |
| Nitrobenzene | Three-necked round-bottom flask (250 mL) |
| Fuming Sulfuric Acid (Oleum, 20% SO₃) | Dropping funnel |
| Ice | Reflux condenser |
| Sodium Chloride (NaCl) | Magnetic stirrer and stir bar |
| Heating mantle | |
| Ice bath | |
| Beaker (500 mL) | |
| Buchner funnel and filter flask | |
| pH paper or pH meter |
Safety Precautions: Handling Fuming Sulfuric Acid
Fuming sulfuric acid (oleum) is an extremely corrosive and reactive substance that requires stringent safety measures.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).[9][10] An acid-resistant apron is also recommended.[9]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood with the sash at the lowest possible position.[8][11]
-
Emergency Preparedness: Ensure immediate access to an eyewash station and a safety shower.[8] Have a spill kit containing a suitable neutralizing agent (e.g., sodium bicarbonate) readily available.
-
Quenching: Oleum reacts violently with water in a highly exothermic reaction.[8] Always add oleum slowly to water or ice, never the other way around.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser in a fume hood. Place the flask in an ice bath situated on a magnetic stirrer.[12]
-
Reagent Addition: Carefully charge the flask with 50 mL of nitrobenzene.
-
Sulfonation: Slowly add 75 mL of 20% fuming sulfuric acid to the nitrobenzene via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture is maintained between 20-30°C. Vigorous stirring is crucial during this addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 90-100°C using a heating mantle and maintain this temperature for 2 hours to drive the reaction to completion.[13]
-
Reaction Quenching and Product Precipitation: Allow the reaction mixture to cool to room temperature. In a separate large beaker (at least 1 L), prepare a mixture of 200 g of crushed ice and 100 mL of cold water. With extreme caution and slow addition , pour the reaction mixture into the ice-water slurry with constant, vigorous stirring. This step is highly exothermic.
-
Salting Out: Once the quenched mixture has cooled, add solid sodium chloride (NaCl) portion-wise with stirring until the solution is saturated. This will precipitate the sodium salt of this compound.[12]
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, saturated NaCl solution to remove residual acid and impurities.
-
Drying: Dry the product in a vacuum oven at 80°C to a constant weight.
Experimental Workflow Diagram
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Application Notes and Protocols for the Safe Handling of 2-Nitrobenzenesulfonic Acid
For: Researchers, scientists, and drug development professionals
Introduction
2-Nitrobenzenesulfonic acid (CAS No. 80-82-0) is a valuable intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its dual functional groups, the nitro group and the sulfonic acid group, contribute to its reactivity and utility in organic synthesis.[1] However, these same properties necessitate a thorough understanding and strict adherence to safety protocols to mitigate potential hazards in a laboratory setting. This guide provides a detailed overview of the potential hazards associated with this compound and outlines comprehensive safety precautions and handling protocols to ensure the well-being of laboratory personnel.
Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a comprehensive understanding of its potential hazards. This compound is a corrosive solid that can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed or inhaled.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage[2][4] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage[2][4] |
| Acute Toxicity, Oral | 4 | Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | Harmful if inhaled[5] |
| Specific target organ toxicity, single exposure | 3 | May cause respiratory irritation[6] |
Hazard Pictograms:
corrosive health hazard
Precautionary Statements: A thorough list of precautionary statements can be found in the safety data sheet (SDS) for this compound.[2] Key statements include:
-
Prevention: Do not breathe dusts or mists. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
Response: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[4][6]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, a combination of engineering controls and appropriate personal protective equipment is essential.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[7] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[8]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation where the chemical is being handled.[4]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[7][9] | To protect against splashes and dust that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary.[8][9] | To prevent skin contact which can lead to severe burns. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. If exposure limits are exceeded or if dusts are generated, a full-face respirator with an appropriate cartridge is required.[8][10] | To prevent inhalation of harmful dusts or mests. |
Safe Handling and Storage Protocols
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[7]
-
Grounding: When transferring the solid, take measures to prevent the build-up of electrostatic charge.[11]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[4]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[8] Contaminated work clothing should not be allowed out of the workplace.[10]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[11]
-
Storage Area: Store in a corrosives area.[4] The storage area should be cool and dark, with a recommended temperature of <15°C.[2]
-
Segregation: Store away from incompatible materials.[7]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[4][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician.[2] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9] |
Spill Response
The response to a spill will depend on its size and location.
Minor Spill (contained, small quantity):
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.[12]
-
Don PPE: Wear appropriate PPE as outlined in Section 2.2.
-
Containment: Create a dike around the spill with an inert absorbent material such as sand, earth, or vermiculite.[12][13]
-
Neutralization (for acidic properties): If safe to do so, neutralize the spill with a suitable agent like soda ash or sodium bicarbonate. Use pH paper to confirm neutralization.[12]
-
Collection: Carefully sweep up the absorbed and neutralized material using non-sparking tools and place it in a suitable, closed container for disposal.[7][8]
-
Decontamination: Clean the spill area with soap and water.[14]
Major Spill (large quantity, uncontained):
-
Evacuate Immediately: Evacuate the area and prevent entry.
-
Call for Emergency Assistance: Contact your institution's emergency response team and the local fire department.
-
Provide Information: Be prepared to provide the identity of the spilled material and any other relevant information to emergency responders.
Caption: Workflow for responding to a this compound spill.
Waste Disposal
All waste containing this compound must be handled as hazardous waste.
-
Containers: Collect waste in suitable, closed, and properly labeled containers.[8]
-
Disposal Method: Arrange for disposal through a licensed chemical destruction plant. Do not discharge to sewer systems.[7]
-
Contaminated Packaging: Contaminated containers should be triple rinsed and offered for recycling or reconditioning, or disposed of as hazardous waste.[7]
Conclusion
This compound is a valuable chemical reagent, but it poses significant health and safety risks if not handled properly. By implementing the engineering controls, personal protective equipment, and safe handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet for this compound before use and adhere to all institutional and regulatory safety guidelines.
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- Safety D
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Synthesis of Azo Dyes Using 2-Nitrobenzenesulfonic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1][2] Their profound commercial and scientific importance stems from their vibrant colors, straightforward synthesis, and adaptability for a vast array of applications, including textiles, printing, and advanced materials.[2][3] This guide focuses on the synthesis of azo dyes utilizing derivatives of 2-nitrobenzenesulfonic acid, specifically 2-nitroaniline-4-sulfonic acid, as a key precursor.
The incorporation of a sulfonic acid group (–SO₃H) is a critical structural feature, imparting water solubility to the dye molecule, a crucial property for many dyeing processes.[4][5][6] Concurrently, the nitro group (–NO₂) acts as a potent electron-withdrawing group, significantly influencing the final color of the dye, often leading to deeper and more intense shades.[4] The synthesis of these dyes follows a well-established and reliable two-stage reaction pathway: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner molecule.[1][2][7]
This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, mechanistic insights, and critical safety considerations.
Reaction Scheme and Mechanism
The synthesis of azo dyes from 2-nitroaniline-4-sulfonic acid is a classic example of electrophilic aromatic substitution.[3] The overall process can be visualized in two distinct stages:
-
Diazotization: The primary aromatic amine, 2-nitroaniline-4-sulfonic acid, is converted into a highly reactive diazonium salt. This reaction is conducted in the presence of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[1][8] Maintaining a low temperature is paramount as diazonium salts are thermally unstable and can decompose violently at higher temperatures.[2][9][10][11]
-
Azo Coupling: The resulting diazonium salt, a potent electrophile, is then immediately reacted with an electron-rich aromatic compound, known as the coupling component.[3][7] Common coupling components include phenols, naphthols, and anilines.[12] The diazonium ion attacks the activated aromatic ring of the coupling partner, typically at the para position, to form the stable azo compound characterized by the –N=N– linkage.[3][13]
Caption: Critical safety measures for working with diazonium salts.
Applications and Significance
Azo dyes derived from sulfonated nitroanilines are of significant industrial importance. The sulfonic acid group not only enhances water solubility but also provides a site for binding to fibers such as wool, silk, and nylon, making them valuable as acid dyes. [14]The specific shade and properties of the dye can be fine-tuned by the choice of the coupling component. These dyes find applications in:
-
Textile Industry: For dyeing natural and synthetic polyamide fibers. [6]* Leather Dyeing: Providing deep and lasting colors. [6]* Paper and Printing Inks: As colorants with good water solubility.
-
Analytical Chemistry: As pH indicators and for colorimetric analysis.
The continued development of novel azo dyes with improved properties, such as enhanced lightfastness and reduced environmental impact, remains an active area of research.
References
- The Synthesis of Azo Dyes. (n.d.).
- Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. (n.d.). Benchchem.
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- Azo coupling. (n.d.). Grokipedia.
- Reactions of Diazonium Salts. (2023, January 22). Chemistry LibreTexts.
- Application Notes and Protocols: 2-Amino-5-nitrobenzenesulfonic Acid as a Precursor for Specific Acid Dyes. (n.d.). Benchchem.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1442.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- Azo Coupling. (n.d.). Organic Chemistry Portal.
- Meksi, N., Kechida, M., & Mhenni, F. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Physical and Chemical News, 102, 1-22.
- Azo coupling. (n.d.). Wikipedia.
- Applications of Sulfamic Acid in the Dye Industry. (2024, December 31). Hebei Xingfei Chemical Co., Ltd.
- What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015, April 24). Chemistry Stack Exchange.
- Diazonium Salts. (n.d.). CAMEO Chemicals - NOAA.
- What Are Azo Dyes? (2025, April 15). Chemistry For Everyone.
- Azo dyes which contain sulfonic acid groups and oxdiazolyl radicals. (n.d.). Google Patents.
- 5 Industrial Applications for Sulfonic Acid. (2023, May 5). Capital Resin Corporation.
- Diazotisation. (n.d.). Organic Chemistry Portal.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Nitrobenzenesulfonic Acid
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Nitrobenzenesulfonic acid. Here, we address common challenges, offer troubleshooting solutions, and provide validated protocols to enhance yield, purity, and experimental success.
Introduction: Understanding the Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1] While the sulfonation of an aromatic ring is a fundamental organic reaction, achieving high yield and purity for the ortho isomer, this compound, requires a nuanced approach that avoids the common direct sulfonation of nitrobenzene. The electron-withdrawing nature of the nitro group directs electrophilic substitution to the meta position, making direct sulfonation an inefficient route for the desired ortho product.[2][3]
The most reliable and commonly employed industrial method involves the hydrolysis of 2-nitrobenzenesulfonyl chloride.[4][5] This pathway circumvents the regioselectivity issue and offers a more controlled route to the target molecule. This guide will focus on optimizing this specific hydrolysis reaction.
Frequently Asked Questions (FAQs)
Q1: Why is direct sulfonation of nitrobenzene not recommended for synthesizing the 2-nitro isomer? Direct electrophilic sulfonation of nitrobenzene primarily yields 3-nitrobenzenesulfonic acid. The nitro group (-NO₂) is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[6] Therefore, the electrophile (SO₃) will preferentially add to the meta position, resulting in a low yield of the desired 2-nitro (ortho) isomer.
Q2: What is the primary synthetic route for obtaining high-purity this compound? The most effective and scalable method is the hydrolysis of 2-nitrobenzenesulfonyl chloride in a dilute alkaline solution.[4] This precursor is typically synthesized by the oxidative chlorination of 2,2'-dinitrodiphenyl disulfide.[4] The hydrolysis step is robust and directly yields the sulfonic acid salt.
Q3: What is the reaction mechanism for the hydrolysis of 2-nitrobenzenesulfonyl chloride? The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. The hydroxide ion (OH⁻) from the alkaline solution acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the corresponding sulfonate salt. Subsequent acidification, if needed, produces the free sulfonic acid.
Mechanism: Hydrolysis of 2-Nitrobenzenesulfonyl Chloride
Sources
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Technical Support Center: Side Reactions in the Nitration of Benzenesulfonic Acid
Introduction: The nitration of benzenesulfonic acid is a cornerstone reaction in the synthesis of various industrial intermediates, including dyes and pharmaceuticals. The presence of the strongly deactivating and meta-directing sulfonic acid group presents unique challenges. Achieving high yields of the desired nitrobenzenesulfonic acid isomers requires a nuanced understanding and precise control of reaction conditions to mitigate a host of potential side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to navigate the complexities of this electrophilic aromatic substitution reaction.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: Low Yield of Desired Nitrobenzenesulfonic Acid and Formation of Nitrobenzene.
Question: My reaction is yielding a significant amount of nitrobenzene instead of the expected nitrobenzenesulfonic acid, and my overall yield is poor. What is causing this?
Answer: This issue points directly to a prevalent side reaction known as desulfonation , which occurs via an ipso-substitution mechanism.
-
Causality Explained: The sulfonation of benzene is a reversible reaction.[1][2] In the strongly acidic and aqueous environment of the nitration mixture, particularly at elevated temperatures, the sulfonic acid group (-SO₃H) can be cleaved from the aromatic ring. This process is essentially the reverse of sulfonation.[3] The attack of the nitronium ion (NO₂⁺) electrophile at the carbon atom bearing the sulfonic acid group (the ipso position) can lead to the substitution of the -SO₃H group with a -NO₂ group, directly forming nitrobenzene.[4][5] The liberated SO₃ then reacts with water to regenerate sulfuric acid.
-
Troubleshooting Protocol:
-
Temperature Control is Critical: Maintain a low reaction temperature, typically between 0-10°C. Nitration is highly exothermic, and even localized temperature spikes can dramatically increase the rate of desulfonation.[6] Use an efficient cooling bath (ice-salt or a cryocooler) and monitor the internal reaction temperature closely.
-
Controlled Reagent Addition: Add the nitrating agent (mixed acid) dropwise to the solution of benzenesulfonic acid. This maintains a low concentration of the nitronium ion at any given moment, favoring the desired nitration pathway over the competing desulfonation.
-
Acid Concentration: The reversibility of sulfonation is promoted by diluted aqueous sulfuric acid.[1] Ensure you are using sufficiently concentrated sulfuric acid to minimize the water content in the reaction mixture, which shifts the equilibrium away from desulfonation.
-
Problem 2: Significant Formation of Dinitro and Other Polynitrated Byproducts.
Question: My analysis shows the presence of dinitrobenzenesulfonic acid and even some dinitrobenzene. How can I improve the selectivity for monosubstitution?
Answer: The formation of polynitrated species indicates that the reaction conditions are too harsh, causing the initially formed mononitro product to undergo a second nitration.
-
Causality Explained: Although the nitro group and the sulfonic acid group are both deactivating, forcing conditions can overcome this deactivation.[7] High temperatures and high concentrations of the nitrating agent increase the reactivity of the system sufficiently to allow for a second electrophilic attack on the already substituted ring. The formation of dinitrobenzene suggests that desulfonation of a dinitrobenzenesulfonic acid product may also be occurring. At sulfuric acid concentrations greater than 85% and at elevated temperatures, the formation of 1,3-dinitrobenzene becomes significant.[8][9]
-
Troubleshooting Protocol:
-
Reduce Reaction Temperature: As with desulfonation, lower temperatures (≤10°C) significantly decrease the rate of subsequent nitrations.
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of nitric acid. A large excess of the nitrating agent will drive the reaction towards polynitration.
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). Quench the reaction as soon as the starting material is consumed to prevent the over-reaction of the desired product.
-
Problem 3: The Reaction Mixture is Dark Brown or Black, and I'm Isolating Tarry Products.
Question: My reaction mixture turned very dark, and upon workup, I obtained a tarry, intractable material. What is happening?
Answer: Dark coloration and charring are classic signs of oxidative side reactions.
-
Causality Explained: Concentrated nitric acid is a powerful oxidizing agent, especially at elevated temperatures and in the presence of concentrated sulfuric acid.[10] Aromatic compounds, including the starting material and products, can be oxidized, leading to the formation of complex, polymeric, and often colored byproducts like phenolic compounds.[10] These oxidative processes are highly exothermic and can lead to a runaway reaction if not controlled.
-
Troubleshooting Protocol:
-
Strict Temperature Adherence: This is the most critical parameter. Do not allow the reaction temperature to exceed the recommended limit (e.g., 10-15°C). A runaway temperature is the primary cause of severe oxidation.
-
Purity of Reagents: Ensure that the benzenesulfonic acid is free from easily oxidizable impurities.
-
Efficient Agitation: Good stirring is essential to dissipate heat effectively and prevent the formation of localized "hot spots" where oxidation can initiate.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the nitration of benzenesulfonic acid?
A1: The three main side reactions to manage are:
-
Desulfonation (ipso-Substitution): The replacement of the -SO₃H group by a -NO₂ group, leading to the formation of nitrobenzene and its derivatives. This is favored by higher temperatures and increased water content.[1][4]
-
Polynitration: The introduction of more than one nitro group onto the aromatic ring, yielding dinitro- or trinitro- species. This is driven by harsh conditions such as high temperatures and excess nitrating agent.[8]
-
Oxidation: The degradation of the aromatic ring by the strong oxidizing nature of the nitrating mixture, resulting in charring and the formation of tarry byproducts. This is primarily caused by poor temperature control.[10]
Q2: How does the sulfonic acid group influence the reaction and its side products?
A2: The sulfonic acid group is strongly electron-withdrawing and acts as a meta-director in electrophilic aromatic substitution.[11] This deactivates the ring, making the nitration reaction slower than that of benzene itself and requiring forcing conditions. Its primary influence on side reactions is its ability to leave the ring via reversible sulfonation, opening the pathway for ipso-substitution to yield nitrobenzene.[12]
Q3: What is the optimal temperature range for this reaction to minimize byproducts?
A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For most applications, maintaining the temperature between 0°C and 15°C is recommended. Temperatures exceeding 50°C dramatically increase the likelihood of polynitration and oxidative degradation.[6]
Q4: Can I use fuming nitric acid or oleum to increase the reaction rate?
A4: While using fuming nitric acid or oleum (fuming sulfuric acid) will increase the concentration of the active electrophile (NO₂⁺) and thus the reaction rate, it will also significantly enhance the severity of the reaction conditions.[7][13] This dramatically increases the risk of polynitration and dangerous, uncontrollable exotherms leading to oxidation.[8] Their use is generally not recommended unless specifically required and with extreme caution and robust temperature control.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the major side reaction pathways of desulfonation and polynitration.
Caption: Reaction pathways in the nitration of benzenesulfonic acid.
Data Summary: Effect of Reaction Conditions
The following table summarizes the qualitative effects of key reaction parameters on the distribution of products.
| Parameter | Effect on Desulfonation | Effect on Polynitration | Effect on Oxidation | Recommendation for Selectivity |
| Temperature | Increases significantly with temp. | Increases significantly with temp. | Increases dramatically with temp. | Maintain low temperature (0-15°C) |
| Nitric Acid Conc. | Minor effect | Increases with excess HNO₃ | Increases with concentration | Use stoichiometric amount |
| Sulfuric Acid Conc. | Decreases with higher H₂SO₄ conc. | Increases with higher H₂SO₄ conc. | Increases with higher H₂SO₄ conc. | Use concentrated H₂SO₄ (e.g., 98%) |
| Reaction Time | Increases with time | Increases with time | Can occur if temp rises over time | Monitor reaction and quench promptly |
Optimized Protocol for Mononitration of Benzenesulfonic Acid
This protocol is designed to maximize the yield of the desired mononitro product while minimizing side reactions.
Materials:
-
Benzenesulfonic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Salt (for ice bath)
Procedure:
-
Prepare Cooling Bath: Prepare an ice-salt bath capable of maintaining a temperature between 0°C and 5°C.
-
Dissolve Substrate: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add benzenesulfonic acid to a calculated amount of concentrated sulfuric acid. Stir until fully dissolved, ensuring the temperature does not rise significantly. Cool the flask in the ice-salt bath to 0°C.
-
Prepare Nitrating Mixture: In a separate beaker, cool both the concentrated sulfuric acid and nitric acid. Slowly and carefully add the required stoichiometric amount of nitric acid to the sulfuric acid while cooling. This "mixed acid" should be prepared fresh.
-
Controlled Addition: Transfer the cold mixed acid to the dropping funnel. Add the mixed acid dropwise to the stirred benzenesulfonic acid solution. The rate of addition must be controlled to ensure the internal reaction temperature does not exceed 10°C .
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for a predetermined time (e.g., 1-2 hours). Monitor the reaction's progress by periodically quenching a small aliquot and analyzing it via HPLC or TLC.
-
Quenching: Once the reaction is complete, quench it by pouring the reaction mixture slowly and carefully onto a large excess of crushed ice with vigorous stirring.
-
Isolation: The product, nitrobenzenesulfonic acid, is water-soluble. It can be isolated from the diluted acid mixture by methods such as salting out or through the formation of an insoluble salt (e.g., a barium or calcium salt), followed by re-acidification.
References
-
Vedantu. Nitration and Sulphonation Important Concepts and Tips for JEE. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Chemistry LibreTexts. Nitration and Sulfonation of Benzene. [Link]
-
Sarkar, D., et al. Nitration of Benzene at High-Concentrations of Sulfuric Acid. Asian Journal of Chemistry. [Link]
-
Brainly.in. Describe nitration and sulphonation of benzene and their mechanism. [Link]
-
ResearchGate. Ipso-nitration of sulfonic acid [SO3H] as a leaving group in the substitution reaction of benzopyrone. [Link]
-
Chemistry LibreTexts. 15.10: Nitration and Sulfonation of Benzene. [Link]
-
University of Liverpool. LECTURE 3 (e) Ipso-Substitution. [Link]
-
YouTube. Nitration, Sulfonation and Desulfonation of an Aromatic Compound #organicchemistry. [Link]
-
Chemistry LibreTexts. 16.10: Nitration and Sulfonation. [Link]
-
Unacademy. Notes on Ipso Nitration. [Link]
-
ResearchGate. Nitration of Benzene at High-Concentrations of Sulfuric Acid. [Link]
-
Chemguide. The nitration of benzene - electrophilic substitution. [Link]
-
Chemistry Steps. Nitration of Benzene. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. researchgate.net [researchgate.net]
- 5. Notes on Ipso Nitration [unacademy.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. brainly.in [brainly.in]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 2-Nitrobenzenesulfonic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 2-Nitrobenzenesulfonic acid. This document aims to bridge the gap between theoretical knowledge and practical laboratory challenges, ensuring you can achieve the desired purity for your critical applications.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. The primary route to its synthesis, the sulfonation of nitrobenzene, can often lead to a crude product contaminated with several impurities. The structural similarity of these byproducts to the desired product makes purification a non-trivial task. This guide provides a structured approach to identifying and removing these impurities.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses common issues encountered during the purification of crude this compound in a question-and-answer format, focusing on the underlying chemical principles.
My crude this compound is a dark, viscous oil instead of a solid. What happened and how can I proceed?
Answer: The oily nature of your crude product likely indicates the presence of significant amounts of unreacted nitrobenzene, excess sulfonating agent (like sulfuric acid or oleum), and potentially water, which can form a dense syrup with the sulfonic acid.
Causality:
-
Incomplete Sulfonation: Insufficient reaction time, temperature, or strength of the sulfonating agent can lead to a substantial amount of unreacted nitrobenzene.
-
Excess Sulfonating Agent: Using a large excess of sulfuric acid or oleum will result in a highly acidic and viscous crude mixture.
-
Hygroscopic Nature: Sulfonic acids are hygroscopic and can absorb atmospheric moisture, contributing to the oily consistency.
Troubleshooting Protocol:
-
Quenching and Initial Separation: Carefully pour the crude reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze any remaining oleum and dilute the sulfuric acid. Unreacted nitrobenzene, being insoluble in the acidic aqueous solution, may separate as an oily layer or fine droplets.
-
Removal of Nitrobenzene: If a distinct layer of nitrobenzene is observed, separate it using a separatory funnel. For emulsified nitrobenzene, a gentle extraction with a non-polar organic solvent like hexane can be performed. Caution: Handle nitrobenzene with appropriate personal protective equipment (PPE) as it is toxic.
-
Salting Out the Sodium Salt: To the acidic aqueous solution, slowly add a saturated solution of sodium chloride (NaCl) while stirring. The sodium salt of this compound is less soluble in the brine solution and will precipitate out. This process is known as "salting out".[2]
-
Isolation of the Sodium Salt: Collect the precipitated sodium 2-nitrobenzenesulfonate by vacuum filtration and wash the filter cake with a cold, saturated NaCl solution to remove residual sulfuric acid and other water-soluble impurities.
My purified this compound has a low melting point and a broad melting range. What are the likely impurities?
Answer: A low and broad melting point is a classic indicator of impurities. For this compound, the most common culprits are isomeric byproducts and sulfones.
Causality:
-
Isomeric Impurities: The sulfonation of nitrobenzene is not perfectly regioselective. While the ortho-isomer is the desired product, the meta- and para-isomers (3-nitrobenzenesulfonic acid and 4-nitrobenzenesulfonic acid) are also formed to varying extents. These isomers have different physical properties and will disrupt the crystal lattice of the desired product, leading to a depressed and broadened melting point.
-
Sulfone Formation: A significant side reaction during sulfonation is the formation of bis(nitrophenyl) sulfones.[3] These are larger, often less soluble molecules that can co-precipitate with your product.
Troubleshooting Protocol: Recrystallization
Recrystallization is the most effective method for removing these types of impurities.[4] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.
Recommended Solvent Systems:
| Solvent System | Rationale |
| Water | This compound is soluble in water, especially when hot.[1] This is a good starting point, particularly for recrystallizing the sodium salt. |
| Acetic Acid/Water | A mixture of glacial acetic acid and water can be a powerful recrystallization solvent. The acetic acid helps to solubilize the organic components, and the addition of water as an anti-solvent can induce crystallization.[4] |
| Ethanol/Water | Similar to the acetic acid/water system, ethanol can be used to dissolve the crude product, followed by the addition of water to decrease solubility and promote crystallization. |
Step-by-Step Recrystallization Protocol (using water for the sodium salt):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude sodium 2-nitrobenzenesulfonate in a minimal amount of hot deionized water.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes to adsorb colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities (like sulfones). It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
How do I convert the purified sodium salt back to the free sulfonic acid?
Answer: The purified sodium 2-nitrobenzenesulfonate can be converted back to the free acid by treatment with a strong acid.
Protocol:
-
Dissolve the purified sodium salt in a minimum amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid (HCl) or dilute sulfuric acid while stirring.
-
The free this compound, being less soluble in the acidic solution, will precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with this compound and its purification?
A1: this compound is a corrosive and oxidizing agent. Always handle it in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.[5][6] The sulfonation reaction is highly exothermic and should be performed with caution, controlling the rate of addition of reagents and monitoring the temperature. Nitrobenzene is toxic and should be handled with extreme care.
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying the desired product from its isomers and other impurities.[7]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Acid-Base Titration: This method can be used to determine the assay of the sulfonic acid by titrating a known weight of the sample with a standardized solution of a strong base.
Q3: My purified product is still slightly colored. What can I do?
A3: A persistent color is often due to trace amounts of highly colored impurities, such as nitrated byproducts or oxidation products. A second recrystallization, perhaps with a different solvent system and the use of activated charcoal, can often resolve this issue.
Q4: Can I use other methods besides recrystallization for purification?
A4: While recrystallization is the most common and often most effective method, other techniques can be employed:
-
Acid-Base Extraction: This can be useful for separating the acidic product from non-acidic impurities.
-
Column Chromatography: For small-scale purifications or difficult separations, column chromatography on silica gel can be effective, although it can be more time-consuming and require larger volumes of solvent.
References
- BenchChem. (2025). Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid. BenchChem Technical Support.
- Google Patents. (1970).
-
Solubility of Things. (n.d.). This compound. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Organic Syntheses. (n.d.). Orthanilic acid. [Link]
- Google Patents. (1993). Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt. JPH05194363A.
-
Canadian Science Publishing. (1971). Kinetics of the Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene. MCC Organic Chemistry. [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
YouTube. (2023). 3- nitro benzene sulphonic acid. Organic Chemistry Class 12. [Link]
- Google Patents. (2019).
-
PrepChem.com. (n.d.). Preparation of 3-nitrobenzenesulfonic acid. [Link]
-
ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... [Link]
- Google Patents. (2003). The preparation method of nitrobenzene sulfonyl chloride. CN1143844C.
- Google Patents. (1970).
Sources
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- 2. prepchem.com [prepchem.com]
- 3. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for 2-Nitrobenzenesulfonic Acid Chemistry
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-nitrobenzenesulfonic acid and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Section 1: The 2-Nitrobenzenesulfonyl (Nosyl) Group in Amine Protection
The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a cornerstone in modern organic synthesis for the protection of primary and secondary amines. Its popularity stems from its stability under various conditions and, most notably, its facile cleavage under mild, nucleophilic conditions, providing orthogonality to other common amine protecting groups like Boc and Cbz.[1]
FAQ 1: Why is my nosylation reaction (amine protection) sluggish or incomplete?
A slow or incomplete nosylation reaction can be a significant bottleneck. Here are several potential causes and their corresponding solutions:
-
Cause 1: Inactive 2-Nitrobenzenesulfonyl Chloride (NsCl). NsCl is sensitive to moisture and can hydrolyze over time to the unreactive this compound.[2]
-
Solution: Always use a fresh bottle of NsCl or ensure it has been stored under anhydrous conditions. It is advisable to handle the reagent in a glovebox or under an inert atmosphere.
-
-
Cause 2: Insufficiently Basic Reaction Conditions. The nosylation reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized for the reaction to proceed to completion. Protonation of the starting amine will render it non-nucleophilic.
-
Solution: Ensure at least one equivalent of a suitable non-nucleophilic base is used. For less reactive or sterically hindered amines, a slight excess of base (1.1-1.5 equivalents) can be beneficial. Common bases include triethylamine (Et3N) and pyridine.
-
-
Cause 3: Low Nucleophilicity of the Amine. Sterically hindered amines or anilines with electron-withdrawing groups may exhibit reduced reactivity towards NsCl.
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). You can also consider using a more polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate. In some cases, a more activating base like 4-dimethylaminopyridine (DMAP) as a catalyst can be effective.
-
-
Cause 4: Competing Side Reactions. In the presence of other nucleophiles (e.g., hydroxyl groups), competitive O-sulfonylation can occur.
-
Solution: If chemoselectivity is an issue, consider protecting other nucleophilic groups prior to nosylation. Alternatively, optimizing the reaction conditions (e.g., lower temperature, choice of base) may favor N-nosylation.
-
Experimental Protocol: General Procedure for Nosylation of a Primary Amine
-
Dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Add a suitable base, such as triethylamine (1.1 eq.) or pyridine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
FAQ 2: I am observing unexpected byproducts in my nosylation reaction. What could they be?
The formation of byproducts can complicate purification and reduce yields. Here are some common culprits:
-
Double Nosylation of Primary Amines: Under strongly basic conditions or with an excess of NsCl, primary amines can undergo double sulfonylation to form the N,N-dinosyl derivative.
-
Troubleshooting: Use a stoichiometric amount of NsCl and a non-nucleophilic base. Slow addition of the NsCl at a lower temperature can also minimize this side reaction.
-
-
Hydrolysis of NsCl: As mentioned, moisture will lead to the formation of this compound. This will be present as a water-soluble impurity after workup.
-
Troubleshooting: Ensure all reagents and solvents are anhydrous.[2]
-
-
Reaction with Solvent: In some cases, the solvent can react. For example, if using an alcohol as a solvent, you may form the corresponding sulfonate ester.
-
Troubleshooting: Use inert, aprotic solvents like DCM, THF, or acetonitrile.
-
FAQ 3: My nosyl group deprotection is not going to completion. How can I improve the yield?
The deprotection of the nosyl group is a critical step. An incomplete reaction can be frustrating, but several factors can be optimized.
-
Cause 1: Inefficient Thiolate Generation. The deprotection proceeds via nucleophilic aromatic substitution with a thiolate anion.[3] If the base is not strong enough or is sterically hindered, the concentration of the active nucleophile will be low.
-
Solution: Cesium carbonate (Cs2CO3) has been shown to be a highly effective base for generating the thiolate from thiophenol.[4] Potassium carbonate (K2CO3) is also commonly used. Ensure the base is finely powdered and well-dispersated in the reaction mixture.
-
-
Cause 2: Oxidation of the Thiol. Thiols, especially thiophenol, can be oxidized to disulfides in the presence of air, which are not nucleophilic.
-
Troubleshooting: Degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled or purchased thiophenol is also recommended.
-
-
Cause 3: Steric Hindrance around the Sulfonamide. For highly substituted or sterically congested nosyl-protected amines, the approach of the thiolate nucleophile can be hindered.
-
Cause 4: Poor Solubility. If the substrate is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which both the substrate and the reagents are soluble. DMF is a common choice due to its high polarity. Acetonitrile is also frequently used.[3]
-
Experimental Protocol: Deprotection of a Nosyl-Protected Amine
-
Dissolve the nosyl-protected amine (1.0 eq.) in anhydrous DMF or acetonitrile.
-
Add a thiol, such as thiophenol (2.5 eq.) or 2-mercaptoethanol (3.0 eq.).
-
Add a base, such as potassium carbonate (2.5 eq.) or cesium carbonate (2.0 eq.).
-
Stir the reaction at room temperature for 1-4 hours, or heat to 50 °C if the reaction is sluggish. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a basic solution (e.g., 1 M NaOH) to remove excess thiol, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amine product by flash column chromatography or distillation.[3]
Visualization of the Nosyl Deprotection Mechanism
Caption: Mechanism of nosyl group deprotection via a Meisenheimer complex.
Section 2: this compound as a Brønsted Acid Catalyst
This compound is a strong Brønsted acid, making it an effective catalyst for a variety of organic transformations, including esterifications, acetal formations, and multicomponent reactions.[6]
FAQ 4: My this compound-catalyzed esterification (Fischer-type) is giving low yields. What can I do?
The Fischer esterification is a reversible reaction, and driving the equilibrium towards the product is key to achieving high yields.
-
Cause 1: Presence of Water. Water is a byproduct of the reaction, and its presence will shift the equilibrium back towards the starting materials.
-
Solution: Use a large excess of the alcohol reactant to act as both a reactant and a solvent. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[7]
-
-
Cause 2: Insufficient Catalyst Loading or Inactive Catalyst. While catalytic, an insufficient amount of acid will result in a slow reaction. The catalyst can also be deactivated by basic impurities in the starting materials.
-
Solution: A typical catalyst loading is 1-5 mol%. Ensure your starting materials are free of basic impurities.
-
-
Cause 3: Steric Hindrance. Sterically hindered carboxylic acids or alcohols will react more slowly.
-
Solution: Increase the reaction temperature (reflux) and prolong the reaction time. Monitor the reaction progress carefully to avoid decomposition.
-
FAQ 5: I am observing side reactions in my this compound-catalyzed acetal formation. How can I minimize them?
Acetal formation is also a reversible, acid-catalyzed process. Side reactions can arise from the reactivity of the starting materials or products under acidic conditions.
-
Side Reaction 1: Polymerization of the Aldehyde. Some aldehydes, particularly enolizable ones, can undergo acid-catalyzed self-condensation or polymerization.
-
Troubleshooting: Maintain a moderate reaction temperature and avoid prolonged reaction times after the formation of the acetal is complete.
-
-
Side Reaction 2: Dehydration of the Alcohol. Tertiary alcohols are particularly prone to dehydration under strong acidic conditions to form alkenes.
-
Troubleshooting: Use milder reaction conditions if possible. If the substrate is sensitive, consider alternative methods for acetal formation that do not require strong acid catalysis.
-
-
Side Reaction 3: Acetal Exchange. If there are multiple alcohol species present, a mixture of acetals can be formed.
-
Troubleshooting: Use a diol (like ethylene glycol) to form a cyclic acetal, which is often more stable and less prone to exchange.[8]
-
Troubleshooting Workflow for Acid-Catalyzed Reactions
Caption: Decision-making workflow for troubleshooting acid-catalyzed reactions.
Section 3: Safety and Handling
Working with this compound and its derivatives requires strict adherence to safety protocols.
-
This compound: This compound is corrosive and can cause severe skin and eye irritation.[9]
-
2-Nitrobenzenesulfonyl Chloride: This reagent is also corrosive and is moisture-sensitive. It can release irritating and toxic gases like hydrogen chloride upon decomposition.[2]
-
Thiophenol: This reagent has a strong, unpleasant odor and is toxic. It should always be handled in a well-ventilated fume hood.
General Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Handle all reagents in a well-ventilated fume hood.
-
Avoid inhalation of dust, vapors, or mists.
-
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2]
-
Store reagents in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
References
- Leggio, A., et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett.
-
ResearchGate. (2025, August 6). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. [Link]
-
Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Unexpected reactivity of ortho‐functionalized thiophenol derivatives.... [Link]
-
ResearchGate. (2025, August 7). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF. [Link]
-
PubMed. (2021, February 11). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. [Link]
-
Royal Society of Chemistry. (n.d.). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. [Link]
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Chem-Impex. (n.d.). 2-Nitrobenzenesulfonyl chloride. [Link]
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ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... [Link]
-
ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. [Link]
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ResearchGate. (2025, August 6). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. [Link]
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ResearchGate. (2025, August 5). Ns Strategies: A Highly Versatile Synthetic Method for Amines. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025, August 6). Photocatalytic degradation of 3‐nitrobenzenesulfonic acid in aqueous TiO2 suspensions. [Link]
-
YouTube. (2021, October 28). Adding Nosyl Group Mechanism | Organic Chemistry. [Link]
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Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
YouTube. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. [Link]
-
ResearchGate. (2025, August 6). Deprotection of the N -Nosyl Group with a Thiol Resin. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]
-
OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. [Link]
-
University of Calgary. (n.d.). Ch17: C=O + 2 ROH = acetals. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
ResearchGate. (n.d.). Troubleshooting amine plants. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
National Center for Biotechnology Information. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
-
ResearchGate. (2025, October 15). (PDF) Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
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Technical Support Center: Optimization of Reaction Conditions for 2-Nitrobenzenesulfonic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of 2-nitrobenzenesulfonic acid. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles.
Section 1: Synthesis Overview and Mechanistic Insights
This compound is a valuable intermediate in the synthesis of dyes and pharmaceuticals.[1] Its production is most commonly achieved through the controlled hydrolysis of its precursor, 2-nitrobenzenesulfonyl chloride (nosyl chloride). While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. Understanding the underlying mechanism is critical for effective troubleshooting.
The primary synthetic route involves the nucleophilic attack of water or a hydroxide ion on the electrophilic sulfur atom of the sulfonyl chloride. This process is often catalyzed by a base to deprotonate water, forming the more potent hydroxide nucleophile, which accelerates the reaction.[2]
Caption: Hydrolysis of 2-nitrobenzenesulfonyl chloride.
The efficiency of this conversion is highly dependent on temperature, pH, and the purity of the starting material. The precursor, 2-nitrobenzenesulfonyl chloride, is typically synthesized via the chlorination of 2,2'-dinitrodiphenyl disulfide or the direct chlorosulfonation of 2-nitrochlorobenzene.[2] Impurities from these preceding steps, particularly isomers, can carry over and complicate the final purification.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the probable causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
-
Probable Cause A: Incomplete Hydrolysis
-
Expert Insight: The hydrolysis of 2-nitrobenzenesulfonyl chloride can be sluggish if conditions are not optimal. The starting material may remain unreacted, leading to significant yield loss during aqueous work-up.
-
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. Do not proceed with work-up until the reaction is complete.
-
Optimize Base Concentration: If using a base catalyst (e.g., sodium carbonate), ensure an adequate molar ratio is used. The base neutralizes the HCl byproduct, driving the reaction forward. A typical procedure involves heating the sulfonyl chloride with aqueous sodium carbonate until the hydrolysis is complete.[3]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50-70°C) can significantly increase the rate of hydrolysis. However, avoid excessive heat, which can promote side reactions.
-
-
-
Probable Cause B: Premature Hydrolysis of Starting Material
-
Expert Insight: 2-nitrobenzenesulfonyl chloride is sensitive to moisture.[4] If it is improperly stored or handled in a humid environment, it will slowly hydrolyze to the desired acid before the reaction begins, making accurate measurement of the starting material impossible.
-
Solutions:
-
Proper Storage: Always store 2-nitrobenzenesulfonyl chloride in a desiccator away from moisture.[4]
-
Use Anhydrous Solvents: If a co-solvent is used, ensure it is anhydrous.
-
Inert Atmosphere: For highly sensitive applications, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
-
Probable Cause C: Losses During Work-up and Isolation
-
Expert Insight: this compound is highly soluble in water.[1] Losses can occur if the product is not efficiently isolated from the aqueous solution.
-
Solutions:
-
Acidification: After hydrolysis, the solution contains the sodium salt of the sulfonic acid. Careful acidification (e.g., with HCl) will protonate the sulfonate group, but the acid itself remains water-soluble.
-
Evaporation/Salting Out: The product is often isolated by evaporating the water or by "salting out," where adding a common salt like sodium chloride reduces its solubility, causing it to precipitate.[5]
-
-
Question 2: My final product is discolored (yellow to brown). What causes this and how can I obtain a pure, pale-yellow product?
Answer: Discoloration is typically due to the presence of nitrated or oxidized impurities.
-
Probable Cause: Formation of Side-Products
-
Expert Insight: The reaction conditions for creating the 2-nitrobenzenesulfonyl chloride precursor can sometimes lead to the formation of dinitro-substituted byproducts or other colored impurities.[6] These can persist through the hydrolysis step.
-
Solutions:
-
Purify the Precursor: If possible, purify the 2-nitrobenzenesulfonyl chloride by recrystallization (e.g., from glacial acetic acid or toluene) before hydrolysis.[2][3]
-
Activated Charcoal Treatment: During the purification of the final product, dissolve the crude this compound in hot water and add a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Heat for a few minutes and then perform a hot gravity filtration to remove the charcoal.[6]
-
Controlled Temperature: Ensure the temperature during synthesis and hydrolysis does not exceed recommended limits, as high temperatures can lead to decomposition and the formation of colored byproducts.
-
-
Question 3: HPLC analysis of my product shows multiple peaks. How do I identify and eliminate these impurities?
Answer: The presence of multiple peaks indicates impurities, which are most often unreacted starting materials or isomers.
-
Probable Cause A: Isomeric Impurities
-
Expert Insight: The synthesis of the precursor often involves nitration, which can produce a mixture of ortho, meta, and para isomers. The primary isomeric impurity is often 4-nitrobenzenesulfonic acid.[7] These isomers have similar chemical properties, making them difficult to separate.
-
Solutions:
-
Fractional Recrystallization: This is the most effective method for separating isomers. It relies on the slight differences in their solubility in a given solvent system. This process may need to be repeated several times to achieve high purity.
-
Analytical Confirmation: Use HPLC with a reference standard to confirm the identity of the isomeric peaks.[7] The retention times of different isomers will vary.
-
-
-
Probable Cause B: Unreacted Starting Material
-
Expert Insight: As mentioned in the "low yield" section, incomplete hydrolysis will result in leftover 2-nitrobenzenesulfonyl chloride in the product.
-
Solution: Ensure the reaction goes to completion by monitoring it via TLC or HPLC. During work-up, any remaining sulfonyl chloride will likely be extracted into an organic phase if one is used, or it may hydrolyze during subsequent purification steps.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions for this synthesis?
-
A1: The reagents used are hazardous. Fuming sulfuric acid (oleum), nitric acid, and chlorosulfonic acid are highly corrosive and react violently with water.[8][9] Always work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber, neoprene).[10][11] Have an emergency eyewash and shower station readily accessible. Always add acid to water slowly, never the other way around.[9]
-
-
Q2: What is the optimal temperature range for the hydrolysis step?
-
A2: The optimal temperature depends on the specific protocol. Generally, a range of 70-100°C is effective for promoting hydrolysis without causing significant decomposition.[3] It is crucial to monitor the reaction and control the temperature to prevent exothermic runaways, especially on a larger scale.
-
-
Q3: Can I use a different base besides sodium carbonate for the hydrolysis?
-
A3: Yes, other bases like sodium hydroxide can be used. In basic solutions, the hydroxide ion is a more potent nucleophile than water, leading to a faster rate of hydrolysis.[2] However, strong bases can also promote side reactions if not carefully controlled. Sodium carbonate provides a good balance of reactivity and safety.
-
-
Q4: What is the best way to confirm the purity of my final product?
-
A4: A combination of techniques is recommended. HPLC is excellent for identifying and quantifying isomeric impurities and unreacted starting materials.[7] Melting point analysis can also indicate purity; a sharp melting point close to the literature value (approx. 70°C) suggests a pure compound.[12] Finally, spectroscopic methods like NMR can confirm the structure.
-
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol is adapted from established laboratory procedures and assumes a starting quantity of 2-nitrobenzenesulfonyl chloride.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrobenzenesulfonyl chloride (1 mole equivalent).
-
Hydrolysis: Prepare a solution of anhydrous sodium carbonate (1.1 mole equivalents) in water. Add this solution to the flask containing the sulfonyl chloride.
-
Heating: Heat the mixture to boiling with vigorous stirring. The sulfonyl chloride will initially melt and then slowly dissolve as it hydrolyzes. The reaction is typically complete within 45-60 minutes.
-
Monitoring: Monitor the reaction by taking small aliquots, acidifying them, and analyzing by TLC to confirm the disappearance of the starting material.
-
Filtration: Once the reaction is complete, filter the hot, orange-red solution to remove any insoluble impurities.
-
Work-up: Cool the filtrate. At this stage, the product is the sodium salt. To obtain the free acid, the water can be removed under reduced pressure. For many applications, the sodium salt solution can be used directly in the next step.
Protocol 2: Purification by Recrystallization
-
Dissolution: Take the crude this compound and dissolve it in a minimal amount of boiling water.
-
Decolorization: If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight) and continue to heat for 5-10 minutes.
-
Hot Filtration: Perform a hot gravity filtration through fluted filter paper to remove the charcoal and other insoluble materials. It is important to keep the solution hot to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the pale-yellow crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to remove residual water.
Section 5: Data Summary Table
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Hydrolysis Temperature | 70 - 100 °C | Balances reaction rate against the risk of decomposition. Monitor for exotherms.[3] |
| Base for Hydrolysis | Sodium Carbonate | Provides a sufficiently basic environment to facilitate the reaction without being overly harsh, minimizing side products.[3] |
| Base Stoichiometry | 1.1 - 1.2 mol eq. | A slight excess ensures complete neutralization of the HCl byproduct, driving the reaction to completion. |
| Reaction Monitoring | TLC / HPLC | Essential for determining reaction endpoint, preventing premature work-up and ensuring high conversion.[7] |
| Purification Solvent | Water | The high polarity of the sulfonic acid group makes water an excellent solvent for recrystallization.[1] |
References
-
Optimizing Your Synthesis: The Value of 2-Nitrobenzenesulfonyl Chloride. NINGBO INNO PHARMCHEM. [Link]
- Process for the preparation of 2-carboxy-5-nitrobenzene sulphonic acid and its salts by oxidation.
-
What safety precautions should I take when handling nitric acid? Quora. [Link]
-
Material Safety Data Sheet - Sulfuric Acid (Fuming). Cole-Parmer. [Link]
-
Orthanilic acid. Organic Syntheses Procedure. [Link]
- Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt.
- Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation.
-
A Detail Guide on Sulfuric Acid Hazards and Safety. CloudSDS. [Link]
-
Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab. [Link]
-
This compound. Solubility of Things. [Link]
-
Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... ResearchGate. [Link]
-
Synthesis of Nitrobenzenesulfonic Acid. Scribd. [Link]
-
What is the role of sulphuric acid in nitration of benzene? Quora. [Link]
-
Preparation of 3-nitrobenzenesulfonic acid. PrepChem.com. [Link]
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- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. CCOHS: Sulfuric Acid [ccohs.ca]
- 10. A Detail Guide on Sulfuric Acid Hazards and Safety | CloudSDS [cloudsds.com]
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- 12. This compound | 80-82-0 [chemicalbook.com]
Technical Support Center: HPLC Analysis of 2-Nitrobenzenesulfonic Acid Synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Nitrobenzenesulfonic acid. The focus of this document is to provide expert guidance on utilizing High-Performance Liquid Chromatography (HPLC) for the identification and troubleshooting of byproducts generated during the synthesis process.
Introduction
The synthesis of this compound, a key intermediate in the pharmaceutical and dye industries, is primarily achieved through the sulfonation of nitrobenzene.[1][2] This electrophilic aromatic substitution reaction, while effective, can lead to the formation of several byproducts, including isomeric impurities and polysulfonated species.[3][4] Accurate identification and quantification of these byproducts are critical for ensuring the purity of the final product and optimizing the synthetic protocol. HPLC stands as the premier analytical technique for this purpose, offering high resolution and sensitivity.[5]
This guide provides a structured approach to identifying and resolving common challenges encountered during the HPLC analysis of this compound synthesis reactions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis in a question-and-answer format.
Question 1: My chromatogram shows a significant peak that I suspect is an isomeric byproduct. How can I confirm its identity?
Answer:
The primary isomeric byproduct in the sulfonation of nitrobenzene is 3-nitrobenzenesulfonic acid, with 4-nitrobenzenesulfonic acid also being a possibility, though generally formed in smaller amounts.[2] The directing effect of the nitro group on the benzene ring favors sulfonation at the meta-position.[2]
To confirm the identity of a suspected isomeric peak, follow this workflow:
-
Reference Standard Injection: The most definitive method is to inject a certified reference standard of 3-nitrobenzenesulfonic acid and 4-nitrobenzenesulfonic acid. A co-injection with your sample, where you spike the sample with the reference standard, should result in an increased peak height for the corresponding isomer, confirming its identity.
-
UV-Vis Spectral Analysis: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can compare the UV-Vis spectrum of the unknown peak with that of your this compound main peak and any available reference standards. Isomers will likely have very similar but potentially not identical UV spectra.
-
LC-MS Analysis: For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[6] The mass-to-charge ratio (m/z) of the isomeric byproducts will be identical to the main product. However, fragmentation patterns obtained through MS/MS analysis can provide structural information to differentiate the isomers.[7][8]
Question 2: I'm observing peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[9] It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Here's a systematic approach to troubleshooting peak tailing:
-
Mobile Phase pH Adjustment: this compound is a strong acid.[10] To ensure it is in a single ionic form and to suppress the ionization of residual silanol groups on the silica-based stationary phase, it is crucial to maintain a low mobile phase pH.[11][12]
-
Recommendation: Add 0.1% formic acid or phosphoric acid to your aqueous mobile phase to maintain a pH between 2.5 and 3.0.[12] This will protonate the sulfonic acid group and minimize interactions with the stationary phase.
-
-
Column Chemistry and Condition:
-
Column Choice: Employ a modern, high-purity, end-capped C18 column. End-capping minimizes the number of accessible silanol groups that can cause secondary interactions.[9][11]
-
Column Contamination: Accumulation of strongly retained impurities can lead to active sites on the column. Flush the column with a strong solvent like 100% acetonitrile or methanol.[12] If tailing persists, the column may need to be replaced.
-
Column Void: A void at the head of the column can cause peak distortion. This can be diagnosed by a sudden drop in backpressure and poor peak shape for all analytes. Replacing the column is the only solution.[11]
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.
Question 3: My chromatogram displays several small, unidentified peaks. What are the potential sources of these impurities?
Answer:
Besides isomeric byproducts, the synthesis of this compound can generate other impurities. The nature of these byproducts depends on the reaction conditions.
-
Polysulfonated Products: If the reaction conditions are too harsh (e.g., high temperature or high concentration of sulfonating agent), dinitrobenzenesulfonic acids can form.[3]
-
Unreacted Starting Material: Incomplete reaction will result in a peak corresponding to nitrobenzene.
-
Sulfone Formation: A known side reaction in sulfonation is the formation of sulfones, which can occur at high temperatures.[4]
-
Oxidation Products: Although less common for this specific synthesis, oxidative side reactions can lead to colored impurities.[3]
To identify these unknown peaks, a combination of techniques is recommended:
-
Process Knowledge: Review your synthesis conditions. Did the temperature exceed the target? Was the stoichiometry of the sulfonating agent correct? This can provide clues to the likely byproducts.
-
LC-MS Analysis: As mentioned previously, LC-MS is invaluable for obtaining the molecular weight of these unknown impurities, which is a critical first step in their identification.[6][13]
-
Forced Degradation Studies: Subjecting your main product to harsh conditions (e.g., strong acid, base, oxidation, heat) can help to intentionally generate degradation products. Comparing the chromatograms from these studies with your sample chromatogram may help in identifying some of the unknown peaks.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for analyzing my this compound reaction mixture?
A1: A robust starting point for your method development would be a reversed-phase HPLC method.[5]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile and widely used stationary phase for the separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure good peak shape for the acidic analyte.[12] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is recommended to separate compounds with a range of polarities, from the polar sulfonic acids to the less polar nitrobenzene. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. A DAD/PDA detector will provide more comprehensive spectral information. |
| Injection Volume | 10 µL | A typical injection volume. This may need to be adjusted based on sample concentration. |
This method is a general guideline and may require optimization for your specific sample matrix and instrument.
Q2: How should I prepare my sample for HPLC analysis?
A2: Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results.
Experimental Protocol: Sample Preparation
-
Quenching the Reaction: Carefully quench a small aliquot of the reaction mixture by adding it to a known volume of water or a suitable buffer. This will stop the reaction and dilute the sample.
-
Dilution: Further dilute the quenched sample with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). The final concentration should be within the linear range of your detector.
-
Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
-
Transfer: Transfer the filtered sample to an HPLC vial for analysis.
Q3: I see "ghost peaks" in my chromatogram. What are they and how can I eliminate them?
A3: Ghost peaks are peaks that appear in your chromatogram but are not present in your sample.[3]
-
Contaminated Mobile Phase: Impurities in your solvents or additives can concentrate on the column and elute as peaks, particularly during a gradient run. Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Carryover: A highly concentrated or strongly retained compound from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol in your autosampler and consider running a blank injection with a strong solvent after a concentrated sample.
-
System Contamination: Contamination can build up in various parts of the HPLC system, such as the injector or detector flow cell. A systematic cleaning of the system components may be necessary.
Visualizations
Diagram 1: HPLC Troubleshooting Workflow for Peak Tailing
Caption: Potential reaction pathways leading to byproduct formation during the sulfonation of nitrobenzene.
References
- BenchChem. (2025). Synthesis routes of this compound.
- BenchChem. (2025). Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.
- ChemicalBook. (2023). This compound | 80-82-0.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzenesulfonic Acid.
- BenchChem. (2025). Identification of byproducts in 2-Amino-5-nitrobenzenesulfonic acid synthesis by HPLC.
- PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
- BenchChem. (2025). Confirming the Identity of Synthesis Byproducts via Mass Spectrometry: A Comparative Guide.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Google Patents. (n.d.). US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation.
- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Google Patents. (n.d.). US3492342A - Sulfonation of nitro compounds.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- BenchChem. (2025). Troubleshooting peak tailing in fukinolic acid HPLC analysis.
- Solubility of Things. (n.d.). This compound.
- NTNU. (n.d.). Applications in Organic Chemistry - Mass Spectrometry Lab.
- Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.
- Wikipedia. (n.d.). Benzene.
- YouTube. (2023). 3- nitro benzene sulphonic acid | Organic Chemistry Class 12.
Sources
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- 7. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
common impurities in commercial 2-Nitrobenzenesulfonic acid
Welcome to the Technical Support Center for 2-Nitrobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling and analysis of commercial this compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial this compound?
The impurity profile of commercial this compound is largely dependent on the synthetic route employed by the manufacturer. However, several common impurities are frequently encountered.
Causality of Impurity Formation:
The two primary synthetic pathways to this compound are the direct sulfonation of nitrobenzene and a multi-step synthesis starting from 2-chloronitrobenzene. Each route has a characteristic set of potential by-products and residual starting materials.
-
Direct Sulfonation of Nitrobenzene: This process can lead to the formation of isomeric impurities due to the directing effects of the nitro group on the benzene ring. The nitro group is deactivating and primarily a meta-director for electrophilic aromatic substitution.[1][2] However, ortho and para isomers can still be formed as minor products. Incomplete reaction can also result in the presence of the starting material, nitrobenzene.
-
Synthesis from 2-Chloronitrobenzene: A common alternative route involves the reaction of 2-chloronitrobenzene with a sulfur source, followed by oxidation and hydrolysis.[3][4] This pathway can introduce unreacted starting materials and intermediates as impurities.
Common Impurities Table:
| Impurity Class | Specific Impurities | Typical Origin |
| Isomeric Impurities | 3-Nitrobenzenesulfonic acid, 4-Nitrobenzenesulfonic acid | Direct sulfonation of nitrobenzene |
| Starting Materials | Nitrobenzene, 2-Chloronitrobenzene | Incomplete reaction |
| Intermediates | 2,2'-Dinitrodiphenyl disulfide, 2-Nitrobenzenesulfonyl chloride | Incomplete reaction in the 2-chloronitrobenzene route |
| By-products | Dinitrobenzenesulfonic acids, Sulfones | Over-sulfonation or side reactions[5][6][7] |
| Degradation Products | Hydrolysis and oxidation products | Instability under certain storage or experimental conditions |
| Residual Moisture | Water | The compound is hygroscopic and can exist as a hydrate[8][9] |
Q2: My batch of this compound has a noticeable color. Is this indicative of impurity?
Discoloration, often appearing as a pale yellow to light orange or green crystalline powder, is not uncommon for commercial this compound.[8] While the pure compound is typically described as pale yellow, the presence of certain impurities can contribute to a more intense color.
Potential Causes of Discoloration:
-
Oxidation Products: The nitroaromatic structure can be susceptible to oxidation, leading to the formation of colored impurities.[5]
-
Nitrophenol Derivatives: Trace amounts of nitrophenols, which can arise from the hydrolysis of intermediates or the final product under certain conditions, are often highly colored.
-
Residual Intermediates: Some intermediates from the synthesis process may be colored.
While a slight color may not significantly impact all applications, a pronounced or unusual color warrants further investigation into the purity of the material, especially for sensitive applications in drug development.
Q3: I am observing unexpected peaks in my HPLC analysis. How can I identify them?
The appearance of extraneous peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram is a clear indication of impurities. A systematic approach is crucial for their identification.
Troubleshooting Workflow for Unexpected HPLC Peaks:
Caption: General experimental workflow for HPLC purity analysis.
Issue: High Water Content in this compound
Potential Cause: The compound is hygroscopic and may be supplied as a hydrate. Some suppliers have moved away from labeling it as a hydrate, considering the water content an impurity. [8][9][10] Troubleshooting Protocol:
-
Quantify Water Content: Use Karl Fischer titration to accurately determine the water content of your batch.
-
Adjust Stoichiometry: If the water content is significant, you must adjust the mass of the reagent used in your reactions to account for the inactive water component.
-
Drying: If your application requires anhydrous conditions, drying the material under vacuum at a slightly elevated temperature may be possible, but care must be taken to avoid thermal degradation. Monitor the material's stability during this process.
-
Proper Storage: Store this compound in a tightly sealed container in a desiccator to prevent further moisture absorption.
References
-
Solubility of Things. (n.d.). This compound. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. [Link]
-
SIELC Technologies. (2018). 3-Nitrobenzenesulfonic acid. [Link]
- Google Patents. (1993). JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt.
-
Quora. (2020). Why is benzene more readily sulfonated than nitrobenzene?. [Link]
-
YouTube. (2023). 3- nitro benzene sulphonic acid | Organic Chemistry Class 12. [Link]
- Google Patents. (1970).
-
SlidePlayer. (n.d.). Chromatographic Methods of Analysis. [Link]
-
MDPI. (2022). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. [Link]
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Technical Support Center: A Guide to Minimizing Over-Nitration in 2-Nitrobenzenesulfonic Acid Synthesis
Welcome to the technical support center for optimizing the synthesis of 2-Nitrobenzenesulfonic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the challenges associated with controlling nitration selectivity. Over-nitration, the formation of dinitrobenzenesulfonic acid isomers, is a common side reaction that complicates purification, reduces yield, and consumes expensive reagents.
This document provides in-depth, field-proven insights structured into frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental and analytical protocols. Our approach is grounded in explaining the causality behind each experimental choice, enabling you to not only solve immediate issues but also to build a robust and reliable synthetic process.
Section 1: Frequently Asked questions (FAQs)
This section addresses high-level questions regarding the challenges of synthesizing this compound.
Q1: What is "over-nitration" in the context of this synthesis, and why is it a significant problem?
Over-nitration refers to the introduction of a second nitro group onto the benzene ring, resulting in the formation of dinitrobenzenesulfonic acid byproducts.[1] This is a significant issue for several reasons:
-
Reduced Yield: The formation of byproducts directly consumes the starting material and the desired mono-nitro product, lowering the overall yield of this compound.
-
Purification Challenges: The physicochemical properties of dinitro isomers can be very similar to the mono-nitro product, making separation by crystallization or chromatography difficult and costly.
-
Safety and Waste: More aggressive reaction conditions needed to force nitration can lead to uncontrolled exotherms, and the formation of unwanted byproducts contributes to more complex waste streams.
Q2: What are the primary chemical principles that drive over-nitration?
Over-nitration is primarily driven by harsh reaction conditions. The synthesis involves the electrophilic attack of the nitronium ion (NO₂⁺) on the benzenesulfonic acid ring.[2][3] Both the sulfonic acid (-SO₃H) group and the first nitro (-NO₂) group are strongly electron-withdrawing and deactivating.[4][5] Therefore, forcing the first nitration often requires conditions (high temperature, high concentration of nitrating agent) that are severe enough to overcome the activation energy barrier for the second nitration, even though the ring is already heavily deactivated.[1]
Q3: I am synthesizing this compound by nitrating benzenesulfonic acid. Why is my yield of the 2-isomer (ortho) consistently low?
This is an expected outcome based on the principles of electrophilic aromatic substitution. The sulfonic acid group (-SO₃H) is a meta-directing deactivator.[5] When benzenesulfonic acid is nitrated, the incoming nitro group is directed primarily to the meta (3) position. The ortho (2) and para (4) isomers are formed as minor products. Therefore, obtaining a high yield of the 2-isomer via this specific route is fundamentally challenging. Success relies on precise reaction control to maximize the small ortho fraction and highly efficient purification methods to isolate it from the much more abundant 3-nitrobenzenesulfonic acid isomer.
Q4: What is the most effective way to monitor the reaction to prevent over-nitration and quantify isomer distribution?
The most effective and widely used method is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] HPLC is capable of separating the starting material (benzenesulfonic acid), the desired 2-nitro isomer, the other mono-nitro isomers (3- and 4-), and the dinitro byproducts.[8][9] This allows for:
-
Real-time Monitoring: Tracking the consumption of starting material and the appearance of products and byproducts.
-
Quantitative Analysis: Accurately determining the yield and purity of the desired product.
-
Process Optimization: Making informed decisions to stop the reaction at the optimal point to maximize mono-nitration and minimize di-nitration.
Section 2: Troubleshooting Guide for Over-Nitration
Use this guide to diagnose and resolve common issues encountered during the synthesis.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| High levels (>5%) of dinitrobenzenesulfonic acid detected by HPLC. | 1. Reaction Temperature Too High: The second nitration has a higher activation energy due to the deactivated ring. Excess thermal energy allows this barrier to be overcome. 2. Excess Nitric Acid: A high concentration of the nitronium ion electrophile (NO₂⁺) increases the probability of a second attack on the mono-nitro product, per Le Châtelier's principle. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides more opportunity for the slower di-nitration to occur. | 1. Impose Strict Temperature Control: Maintain the reaction temperature at the lowest effective level (e.g., 0-10 °C). Use an efficient cooling bath and monitor the internal temperature continuously. 2. Optimize Stoichiometry: Use a precise molar equivalent of nitric acid relative to benzenesulfonic acid, or only a very slight excess (e.g., 1.05 equivalents). This limits the availability of the electrophile for a second reaction. 3. Monitor Reaction Progress: Withdraw aliquots every 15-30 minutes for HPLC analysis. Quench the reaction as soon as the optimal ratio of product to starting material is reached. |
| Reaction is too vigorous or shows an uncontrolled exotherm. | 1. Rapid Reagent Addition: Nitration is a highly exothermic process. Adding the nitrating mixture (HNO₃/H₂SO₄) too quickly releases heat faster than the cooling system can remove it. 2. Inadequate Cooling: The cooling bath (e.g., ice-water) does not have sufficient capacity for the scale of the reaction. | 1. Slow, Controlled Addition: Add the nitrating mixture dropwise via an addition funnel, ensuring the internal temperature does not exceed the setpoint. 2. Ensure Sufficient Cooling Capacity: Use a larger cooling bath or a cryostat for better temperature management. For larger scale reactions, ensure efficient stirring to dissipate heat from the reaction core to the vessel walls. |
| Low yield of all nitro-products; significant unreacted starting material. | 1. Insufficiently Activating Conditions: The concentration of the nitronium ion is too low to effectively nitrate the deactivated ring. 2. Water Content Too High: Water in the reaction mixture can dilute the sulfuric acid, shifting the equilibrium away from nitronium ion formation.[3][10] | 1. Adjust Acid Concentration: Ensure the sulfuric acid is of high concentration (e.g., 98%) or use oleum (fuming sulfuric acid) to generate a higher concentration of the electrophile.[3] Caution: This will also increase the risk of over-nitration, requiring even stricter temperature and stoichiometry control.2. Use Anhydrous Reagents: Ensure that the nitric acid, sulfuric acid, and benzenesulfonic acid are as dry as possible. |
Section 3: Visualizing the Process: Mechanisms and Logic
Understanding the underlying mechanisms and having a logical framework for troubleshooting are critical for success.
Mechanism 1: Formation of the Nitronium Ion Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of nitric acid with a strong acid catalyst, typically sulfuric acid. Sulfuric acid protonates the nitric acid, allowing for the loss of a water molecule.[2][3][11]
Caption: Generation of the active nitrating agent, the nitronium ion.
Mechanism 2: Competing Mono- and Di-Nitration Pathways
The initial nitration of benzenesulfonic acid (Rate k₁) is followed by the much slower nitration of the resulting nitrobenzenesulfonic acid (Rate k₂). The goal is to stop the reaction before significant conversion via the k₂ pathway occurs.
Caption: Reaction pathway showing desired mono-nitration vs. undesired di-nitration.
Logic Diagram 3: Troubleshooting Workflow for Over-Nitration
This workflow provides a systematic approach to diagnosing and correcting issues with over-nitration.
Caption: A logical workflow for troubleshooting and optimizing the reaction.
Section 4: Recommended Experimental Protocol
This protocol is designed to favor the formation of mono-nitro isomers while minimizing dinitration.
Materials:
-
Benzenesulfonic acid
-
Sulfuric acid (98%)
-
Nitric acid (70%)
-
Ice
-
Deionized water
Procedure:
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath capable of maintaining a temperature of 0-5 °C.
-
Charge Starting Material: To the flask, add benzenesulfonic acid (1.0 eq).
-
Cooling: Begin stirring and cool the benzenesulfonic acid to 0-5 °C.
-
Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly and carefully add nitric acid (1.05 eq) to chilled sulfuric acid (3.0 eq). Safety Note: This is a highly exothermic process. Add dropwise with constant cooling and stirring.
-
Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the cold, stirred benzenesulfonic acid over 60-90 minutes. Crucially, ensure the internal reaction temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C. Begin taking aliquots every 20 minutes. Quench each aliquot in ice water and prepare for HPLC analysis to monitor the disappearance of starting material and the formation of products.
-
Reaction Quench: Once HPLC analysis shows that the desired level of conversion has been reached (e.g., <5% remaining starting material), quench the entire reaction by pouring it slowly and carefully over a large amount of crushed ice with vigorous stirring.
-
Workup and Isolation: The aqueous solution contains the product isomers. The specific isolation procedure for this compound will depend on the subsequent steps but typically involves selective precipitation, crystallization, or chromatographic separation.
Section 5: Analytical Monitoring by HPLC
A robust HPLC method is essential for process control.
Table: Representative HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV Detector | Standard equipment for reverse-phase chromatography. |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic sulfonic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to suppress ionization of the sulfonic acid group, improving peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the C18 stationary phase. |
| Gradient | 5% B to 40% B over 20 minutes | A gradient is necessary to elute the starting material, polar products, and less polar dinitro byproducts in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic nitro compounds have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
Expected Elution Order: Benzenesulfonic acid -> Nitrobenzenesulfonic acid isomers -> Dinitrobenzenesulfonic acid isomers (most retained).
References
- BenchChem (2025).Synthesis routes of this compound.
- BenchChem (2025).Optimizing reaction conditions for 2-Amino-5-nitrobenzenesulfonic acid synthesis.
- ChemicalBook (2023).2-Nitrobenzenesulfonyl chloride synthesis.
- BenchChem (2025).Identification of byproducts in 2-Amino-5-nitrobenzenesulfonic acid synthesis by HPLC.
- Master Organic Chemistry (2018).Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- BenchChem (2025).Purity Validation of 4-Nitrobenzenesulfonic Acid: A Comparative Guide to Acid-Base Titration and High-Performance Liquid Chromat.
- BenchChem (2025).A Comparative Guide to the Quantitative Analysis of 4-Nitrobenzenesulfonic Acid: HPLC-UV vs. UPLC-MS/MS.
- SIELC Technologies (2018).3-Nitrobenzenesulfonic acid.
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- Brainly (2018).Draw the major product(s) of the nitration of benzenesulfonic acid.
- ChemicalBook (2023).this compound.
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-Nitrobenzenesulfonic Acid: An In-Depth Technical Analysis
Introduction: The Significance of 2-Nitrobenzenesulfonic Acid
This compound is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of specialty chemicals, including dyes and pharmaceuticals.[1] Its bifunctional nature, possessing both a nitro group and a sulfonic acid moiety, allows for a diverse range of subsequent chemical transformations. The strategic placement of these functional groups in the ortho position is key to its utility in the construction of complex molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of each method's strengths and weaknesses. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Navigating the Synthetic Landscape: A Tale of Regioselectivity
The synthesis of monosubstituted benzene derivatives with a specific substitution pattern, such as the 1,2-disubstituted this compound, is often a challenge of controlling regioselectivity. The two most direct conceptual approaches, the sulfonation of nitrobenzene and the nitration of benzenesulfonic acid, are illustrative of this challenge.
The Challenge of Direct Electrophilic Aromatic Substitution
-
Sulfonation of Nitrobenzene: The nitro group is a powerful electron-withdrawing group and, as such, is a meta-director in electrophilic aromatic substitution reactions.[2][3][4][5] Consequently, the direct sulfonation of nitrobenzene with agents like oleum or sulfur trioxide overwhelmingly yields the thermodynamically favored 3-nitrobenzenesulfonic acid.[6][7] While technologically advanced methods like microreactors have been employed to improve reaction efficiency and safety, they do not alter the inherent regiochemical preference, still producing the meta-isomer as the major product.[6]
-
Nitration of Benzenesulfonic Acid: Similarly, the sulfonic acid group is also a meta-directing group.[8] Therefore, the nitration of benzenesulfonic acid with a mixture of nitric and sulfuric acids will predominantly yield 3-nitrobenzenesulfonic acid. Achieving a high yield of the desired 2-nitro isomer through this route is not feasible without significant challenges in product separation and low overall efficiency.
The inherent regiochemical outcomes of these direct approaches necessitate a more nuanced synthetic strategy to achieve the desired ortho-substitution pattern. This leads us to consider a pathway where the directing group effects can be leveraged to our advantage or where the substitution pattern is pre-determined by the starting material.
A Viable Pathway: Oxidation of Thiol and Disulfide Precursors
The most established and reliable method for the synthesis of this compound involves the oxidation of a pre-functionalized precursor, namely bis(2-nitrophenyl) disulfide or 2-nitrothiophenol. This approach circumvents the regioselectivity issues associated with direct electrophilic aromatic substitution on a deactivated ring. A key advantage of this strategy is that the substitution pattern is already established in the starting material.
Route 1: Oxidation of Bis(2-nitrophenyl) Disulfide with Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid
This method, described as a "usual route" in patent literature, provides a high-yield synthesis of this compound.[9] The reaction proceeds via the oxidation of the disulfide linkage to sulfonic acid moieties.
Reaction Scheme:
Conceptual oxidation of 2-nitrothiophenol using Oxone®.
General Considerations for Oxone®-Mediated Oxidation:
-
Reaction Conditions: The oxidation of thiols to sulfonic acids using Oxone® is typically carried out in a biphasic solvent system, such as acetonitrile and water, in the presence of a base like sodium bicarbonate to maintain a suitable pH. [10]The reactions are often performed at room temperature.
-
Advantages: Oxone® is an inexpensive, stable, and relatively safe oxidizing agent. The work-up is often straightforward, and the byproducts are generally considered to be environmentally benign.
-
Further Research: While a specific, optimized protocol for the oxidation of 2-nitrothiophenol or its disulfide using Oxone® is not detailed in the readily available literature, this approach represents a valuable direction for process improvement and the development of a greener synthesis of this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Oxidation of Bis(2-nitrophenyl) disulfide | Route 2: Sulfonation of Nitrobenzene / Nitration of Benzenesulfonic Acid |
| Starting Material | Bis(2-nitrophenyl) disulfide | Nitrobenzene or Benzenesulfonic acid |
| Key Reagents | DMSO, HBr, NaOH | Oleum/SO₃ or HNO₃/H₂SO₄ |
| Regioselectivity | Excellent (pre-determined by starting material) | Poor (strong meta-directing effects) |
| Yield | High (reported ~90% crude) [9] | Low for the desired 2-isomer |
| Reaction Conditions | High temperature (120°C) | High temperature and highly acidic |
| Work-up | Neutralization, solvent removal, trituration | Quenching in ice, salting out, potential for complex isomer separation |
| Advantages | High yield of the desired isomer, well-established protocol | Readily available starting materials |
| Disadvantages | Use of high-boiling point solvent (DMSO), odorous byproduct (DMS) | Poor selectivity for the 2-isomer, leading to difficult purification and low yield |
Characterization and Safety
Characterization:
-
Melting Point: Pale yellow crystals with a melting point of 70 °C. [11][12]* NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and assessing the purity of the final product. The aromatic region of the ¹H NMR spectrum would show a characteristic splitting pattern for a 1,2-disubstituted benzene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹) and the sulfonic acid group (strong absorptions for S=O and O-H).
Safety Considerations:
-
This compound: This compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [13]* Reagents: Many of the reagents used in these syntheses are hazardous. Concentrated acids (sulfuric, nitric, hydrobromic) are highly corrosive. DMSO can facilitate the absorption of other chemicals through the skin. Bis(2-nitrophenyl) disulfide and 2-nitrothiophenol are toxic. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion and Future Outlook
For the selective synthesis of this compound, the oxidation of bis(2-nitrophenyl) disulfide stands out as the most effective and well-documented method, offering high yields and overcoming the regioselectivity challenges inherent in direct electrophilic aromatic substitution approaches. While the use of DMSO at high temperatures has some drawbacks, the protocol is robust and reliable.
Future research should focus on developing greener and more efficient oxidation protocols. The use of solid-supported oxidizing agents or catalytic systems with milder reaction conditions could offer significant improvements in terms of sustainability and ease of operation. The exploration of Oxone®-mediated oxidation for this specific transformation is a particularly promising avenue for further investigation. By continuing to refine and innovate synthetic methodologies, the chemical community can ensure the efficient and responsible production of this important chemical intermediate.
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A Senior Application Scientist's Guide to Aromatic Nitration: A Comparative Analysis of Nitrating Agents
Introduction: The Enduring Importance of Aromatic Nitration
The introduction of a nitro group (–NO₂) onto an aromatic ring, known as aromatic nitration, is a cornerstone transformation in modern organic synthesis.[1] This reaction serves as a critical entry point for the synthesis of a vast array of valuable compounds, from pharmaceuticals and dyes to explosives and advanced polymers.[2][3][4] The nitro group's strong electron-withdrawing nature not only modifies the electronic properties of the aromatic ring but also serves as a versatile synthetic handle, readily converted into other functional groups, most notably amines (Ar-NH₂).[5][6]
While the classical combination of nitric acid and sulfuric acid ("mixed acid") has been the industrial workhorse for over a century, the demands of modern chemistry—greater selectivity, milder conditions, and improved safety and environmental profiles—have driven the exploration of a diverse toolkit of nitrating agents.[7][8] This guide provides a comparative analysis of these agents, with a specific focus on the challenges presented by deactivated substrates, such as benzenesulfonic acid, where the product, nitrobenzenesulfonic acid, is a key industrial intermediate.[9] We will dissect the mechanisms, weigh the performance with experimental data, and provide actionable protocols to guide researchers in selecting the optimal nitrating system for their specific application.
Part 1: The Unifying Mechanism: Electrophilic Aromatic Substitution
At its core, aromatic nitration is an electrophilic aromatic substitution (EAS) reaction. The process is universally initiated by the generation of a powerful electrophile, the nitronium ion (NO₂⁺).[10][11][12][13] The benzene ring, acting as a nucleophile, attacks the nitronium ion in the rate-determining step to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base in the reaction medium then abstracts a proton from the arenium ion, restoring the ring's aromaticity and yielding the final nitroaromatic product.[5][10]
Caption: General mechanism of electrophilic aromatic nitration.
Part 2: The Classical Workhorse: Mixed Acid (HNO₃/H₂SO₄)
The combination of concentrated nitric acid and sulfuric acid is the most common and cost-effective method for aromatic nitration.[4][8] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to generate the crucial nitronium ion electrophile.[14][15][16]
Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[3]
Caption: Generation of the nitronium ion from mixed acid.
While effective, this system suffers from significant drawbacks:
-
Harsh Conditions: The highly corrosive and acidic nature of the mixture requires specialized equipment.[17][18]
-
Safety Risks: The reaction is highly exothermic, posing a risk of thermal runaway if not carefully controlled.[3][19] Toxic nitrogen oxide fumes can also be produced.[17][20]
-
Environmental Impact: The process generates large quantities of acidic waste, and the recovery and regeneration of sulfuric acid are energy-intensive.[8][21]
-
Poor Selectivity: For substrates with multiple reactive sites or acid-sensitive functional groups, mixed acid often leads to over-nitration or side reactions.[4]
Part 3: Comparative Analysis of Modern Nitrating Agents
To overcome the limitations of mixed acid, a variety of alternative nitrating systems have been developed. The choice of agent is a critical decision that hinges on the substrate's reactivity, the desired selectivity, and process safety considerations.
| Nitrating System | Active Electrophile | Typical Substrates | Selectivity | Advantages | Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | NO₂⁺ | Unactivated & deactivated aromatics | Often low; meta-directing for deactivated rings | Low cost, high reactivity | Corrosive, hazardous, poor selectivity, acid waste[8][21] |
| Nitric Acid / Acetic Anhydride | Acetyl Nitrate (CH₃COONO₂) | Activated aromatics, amines | Good for mononitration | Milder than mixed acid | Anhydrous conditions needed; less reactive |
| Nitronium Salts (e.g., NO₂BF₄) | NO₂⁺ (pre-formed) | Wide range; sensitive substrates | High, clean reactions | Non-acidic, high yields, mechanistic studies | High cost, moisture-sensitive |
| Solid Acid Catalysts (Zeolites, Nafion-H) | NO₂⁺ (surface-generated) | Alkylbenzenes, phenols | High para-selectivity possible[22][23] | Reusable, reduced waste, improved safety, high selectivity[8][24] | Higher initial cost, potential for catalyst deactivation |
| Metal Nitrates / Clays (e.g., Cu(NO₃)₂ on Clay) | Metal-associated nitrating species | Alkylbenzenes, phenols | Often high para-selectivity[22] | Mild conditions, solvent-free options | Stoichiometric use of metal salts |
| Dinitrogen Tetroxide (N₂O₄) | NO₂ radical / NO₂⁺ | Alkanes, aromatics | Varies; can be non-selective | Useful for free-radical nitration | Highly toxic, requires special handling |
Part 4: Experimental Focus - The Challenge of Nitrating Benzenesulfonic Acid
Benzenesulfonic acid is a challenging substrate for nitration. The sulfonic acid group (–SO₃H) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[11] Furthermore, it is a meta-directing group.[25] Therefore, the primary product of its nitration is m-nitrobenzenesulfonic acid, with the ortho-isomer (2-nitrobenzenesulfonic acid) and para-isomer formed as minor products.
Protocol 1: Classical Nitration of Methyl Benzoate (Illustrative Example)
This protocol for a moderately deactivated aromatic ester demonstrates the standard mixed-acid procedure.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Methyl Benzoate
-
Ice
-
Methanol
-
Preparation: In a 25 mL Erlenmeyer flask, cool 2.5 mL of concentrated H₂SO₄ in an ice bath to below 10°C.
-
Substrate Addition: Slowly add 1.0 mL of methyl benzoate to the cold sulfuric acid while swirling.
-
Nitrating Mixture Preparation: In a separate test tube, carefully mix 1.0 mL of concentrated H₂SO₄ and 1.0 mL of concentrated HNO₃. Cool this mixture thoroughly in the ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the methyl benzoate solution over 15 minutes. Maintain the reaction temperature below 15°C using the ice bath.
-
Digestion: After the addition is complete, allow the mixture to stand at room temperature for 15 minutes to ensure the reaction goes to completion.
-
Quenching: Pour the reaction mixture slowly and with stirring onto 10 g of crushed ice in a beaker. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the product with two small portions of cold water, followed by a small portion of ice-cold methanol to remove residual acids and byproducts. Recrystallize the crude product from methanol to obtain pure methyl m-nitrobenzoate.
Caption: A generalized workflow for a typical nitration experiment.
Part 5: Safety, the Paramount Consideration
Nitration reactions are energetically favorable and can be dangerous if not handled with the utmost care.[3]
-
Thermal Hazards: All nitrations are exothermic. Inadequate cooling can lead to a rapid temperature increase, accelerating the reaction rate and potentially causing a runaway reaction or explosion.[17][19] Reactions should always be performed with efficient cooling and slow, controlled addition of reagents.
-
Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[20] The reaction can also release toxic nitrogen dioxide (NO₂) gas.[17]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[17][20]
-
Engineering Controls: All nitration procedures must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors and toxic gases.[20] For larger-scale reactions, a blast shield is recommended.
Conclusion and Future Outlook
The selection of a nitrating agent is a critical parameter in organic synthesis that directly influences yield, purity, safety, and environmental impact. While the traditional mixed acid system remains a powerful and economical choice for many applications, its limitations have spurred the development of a wide range of alternative reagents. Solid acid catalysts, in particular, represent a promising frontier, offering the potential for "greener," safer, and more selective nitration processes.[8][21][23] As synthetic chemistry continues to evolve, the development of even more efficient, selective, and sustainable nitrating methodologies, including those in continuous flow systems, will remain an area of intense research and innovation.
References
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ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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ACS Publications. (2004, October 21). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]
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Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
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Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. [Link]
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Ridd, J. H., & Taylor, R. (n.d.). Nitration and aromatic reactivity. [Link]
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YouTube. (2024, June 6). Nitration reaction safety. [Link]
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University of Washington. (n.d.). NITRIC ACID SAFETY. [Link]
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JoVE. (n.d.). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]
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ResearchGate. (n.d.). Nitration of Aromatic Compounds | Request PDF. [Link]
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askIITians. (n.d.). What are nitrating agents?. [Link]
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SlideShare. (n.d.). 1 NITRATION. [Link]
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Wikipedia. (n.d.). Nitration. [Link]
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Royal Society of Chemistry. (2022, May 20). CHAPTER 12: Nitration Reactions. [Link]
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Pearson. (n.d.). What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene. [Link]
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Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. [Link]
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Chemistry LibreTexts. (2019, June 5). 16.10: Nitration and Sulfonation. [Link]
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Chemistry LibreTexts. (2019, December 30). 16.10: Nitration and Sulfonation of Benzene. [Link]
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ResearchGate. (n.d.). Scheme of experimental set-up for gas phase nitration of aromatic compounds. [Link]
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ResearchGate. (n.d.). Catalytic nitration of aromatic compounds catalyzed by solid acid. [Link]
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National Chemical Laboratory. (n.d.). NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. [Link]
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Khan Academy. (n.d.). Nitration. [Link]
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A Comparative Guide to the Reactivity of 2-Nitrobenzenesulfonic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzenesulfonic acids are a class of organic compounds that play a significant role as intermediates and reagents in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The isomeric forms—2-nitrobenzenesulfonic acid, 3-nitrobenzenesulfonic acid, and 4-nitrobenzenesulfonic acid—exhibit distinct chemical reactivities owing to the differential placement of the strongly electron-withdrawing nitro (–NO₂) and sulfonic acid (–SO₃H) groups on the benzene ring. Understanding these differences is paramount for optimizing synthetic routes and designing novel molecules with desired properties.
This guide provides an in-depth technical comparison of the reactivity of these three isomers. We will explore the interplay of electronic and steric effects that govern their behavior in key chemical transformations, supported by established principles of physical organic chemistry and available experimental data. This document is designed to serve as a practical resource for researchers, enabling informed decisions in experimental design and chemical process development.
The Decisive Influence of Substituent Position on Electronic and Steric Environment
The reactivity of the nitrobenzenesulfonic acid isomers is fundamentally dictated by the electronic and steric effects exerted by the nitro and sulfonic acid groups. Both are powerful electron-withdrawing groups, but their influence on the aromatic ring's electron density and accessibility varies significantly with their relative positions.
-
Inductive Effect (-I): Both the –NO₂ and –SO₃H groups are highly electronegative and withdraw electron density from the benzene ring through the sigma bond framework. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.
-
Resonance Effect (-M): The nitro group strongly withdraws electron density via resonance, delocalizing the pi electrons of the benzene ring. This effect is most pronounced at the ortho and para positions, leading to a significant decrease in electron density at these sites. The sulfonic acid group also exhibits a resonance-withdrawing effect, although it is generally considered to be weaker than that of the nitro group.
-
Steric Hindrance: The presence of a bulky group at the ortho position can physically obstruct the approach of reagents to adjacent reaction sites. In the case of this compound, the proximity of the nitro and sulfonic acid groups can lead to significant steric hindrance, influencing reaction rates and, in some cases, altering reaction pathways. This is a key point of differentiation from the meta and para isomers.
The interplay of these effects results in a unique electronic and steric profile for each isomer, which in turn governs its reactivity in various chemical reactions.
Acidity of Nitrobenzenesulfonic Acid Isomers
Predicted Order of Acidity: this compound > 4-Nitrobenzenesulfonic acid > 3-Nitrobenzenesulfonic acid
-
This compound: The strong inductive and resonance effects of the nitro group at the ortho position, coupled with potential steric effects that can influence the solvation of the anion, are expected to make this the most acidic isomer.
-
4-Nitrobenzenesulfonic acid: The nitro group at the para position exerts a strong resonance-withdrawing effect, effectively stabilizing the sulfonate anion.
-
3-Nitrobenzenesulfonic acid: At the meta position, the nitro group primarily exerts an inductive effect, with no resonance contribution. This leads to less stabilization of the conjugate base compared to the ortho and para isomers, resulting in lower acidity.
This enhanced acidity makes all three isomers effective as strong Brønsted acid catalysts in various organic transformations.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for aryl sulfonates, where the sulfonate group can act as a leaving group. The reaction is highly sensitive to the electronic properties of the aromatic ring, with electron-withdrawing groups significantly accelerating the rate of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).
Predicted Order of Reactivity (as a leaving group in SNAr): 4-Nitrobenzenesulfonate > 2-Nitrobenzenesulfonate > 3-Nitrobenzenesulfonate
-
4-Nitrobenzenesulfonate: The nitro group at the para position provides excellent resonance stabilization of the Meisenheimer complex formed during nucleophilic attack, making this isomer highly reactive.
-
2-Nitrobenzenesulfonate: The ortho nitro group also provides strong resonance stabilization. However, the steric hindrance from the bulky nitro group adjacent to the site of attack can potentially decrease the rate of reaction compared to the para isomer, depending on the nucleophile.
-
3-Nitrobenzenesulfonate: With the nitro group in the meta position, there is no resonance stabilization of the negative charge in the Meisenheimer complex. The reaction is therefore significantly slower than for the ortho and para isomers.
This reactivity trend is supported by studies on related compounds. For instance, in the nucleophilic substitution of chloronitrobenzenes, the para and ortho isomers are significantly more reactive than the meta isomer.
Reactivity in Electrophilic Aromatic Substitution
The nitrobenzenesulfonic acids are generally deactivated towards electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups. Both the nitro and sulfonic acid groups are meta-directing. Therefore, any further electrophilic substitution will be slow and will occur at the positions meta to both existing substituents.
Desulfonation
Desulfonation is the reverse of sulfonation and involves the removal of the –SO₃H group. It is typically carried out in the presence of an acid at elevated temperatures. The ease of desulfonation is related to the stability of the arenium ion intermediate formed upon protonation. Electron-donating groups stabilize this intermediate and facilitate desulfonation, while electron-withdrawing groups have the opposite effect.
Predicted Order of Desulfonation Rate: 3-Nitrobenzenesulfonic acid > 4-Nitrobenzenesulfonic acid ≈ this compound
-
3-Nitrobenzenesulfonic acid: The nitro group at the meta position has a less pronounced deactivating effect on the ipso-carbon (the carbon bearing the sulfonic acid group) compared to the ortho and para positions.
-
4-Nitrobenzenesulfonic acid and this compound: The strong electron-withdrawing effects of the nitro group at the ortho and para positions destabilize the arenium ion intermediate, making desulfonation more difficult.
Quantitative Comparison of Reactivity: The Hammett Equation
The Hammett equation provides a quantitative means to correlate the reactivity of substituted aromatic compounds with the electronic properties of the substituents. It takes the form:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
The Hammett sigma constants (σ) for the nitro group are:
-
σmeta = +0.71
-
σpara = +0.78
A more positive σ value indicates a stronger electron-withdrawing effect. For reactions that are accelerated by electron-withdrawing groups (e.g., nucleophilic aromatic substitution, where ρ is positive), the para-nitro substituted compound is expected to react slightly faster than the meta-nitro substituted compound, which is consistent with our qualitative analysis.
For the ortho position, a simple Hammett relationship is often not applicable due to the presence of steric effects. The Taft equation is a more sophisticated model that separates polar and steric effects.
Experimental Protocols
To empirically determine the relative reactivity of the nitrobenzenesulfonic acid isomers, a kinetic study of a suitable reaction can be performed. Below are generalized protocols for two such reactions.
Protocol 1: Kinetic Analysis of Hydrolysis (Desulfonation)
This experiment measures the rate of desulfonation of the nitrobenzenesulfonic acid isomers in an acidic medium.
Materials:
-
This compound
-
3-Nitrobenzenesulfonic acid
-
4-Nitrobenzenesulfonic acid
-
Sulfuric acid (concentrated)
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Preparation of Reaction Solutions: Prepare solutions of each nitrobenzenesulfonic acid isomer of a known concentration (e.g., 0.01 M) in a specific concentration of aqueous sulfuric acid (e.g., 70% w/w).
-
Reaction Execution: Place the reaction solutions in a thermostated bath set to a constant temperature (e.g., 150 °C).
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by diluting the aliquot in a known volume of cold deionized water.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining nitrobenzenesulfonic acid. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid) and UV detection at an appropriate wavelength (e.g., 254 nm) can be used.
-
Data Analysis: Plot the natural logarithm of the concentration of the nitrobenzenesulfonic acid versus time for each isomer. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k). Compare the rate constants to determine the relative reactivity.
Protocol 2: Kinetic Analysis of Nucleophilic Aromatic Substitution
This experiment compares the reactivity of the nitrobenzenesulfonate isomers as leaving groups in a reaction with a common nucleophile, such as piperidine.
Materials:
-
Sodium 2-nitrobenzenesulfonate
-
Sodium 3-nitrobenzenesulfonate
-
Sodium 4-nitrobenzenesulfonate
-
Piperidine
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
UV-Vis Spectrophotometer with a thermostated cell holder
Procedure:
-
Preparation of Solutions: Prepare stock solutions of each sodium nitrobenzenesulfonate isomer and piperidine in DMF of known concentrations.
-
Kinetic Measurement: In a quartz cuvette, place a solution of one of the nitrobenzenesulfonate isomers in DMF. Place the cuvette in the thermostated cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 50 °C).
-
Initiation of Reaction: Inject a small volume of the piperidine stock solution into the cuvette, quickly mix, and immediately start recording the absorbance at a wavelength where the product absorbs and the starting material does not (this will need to be determined beforehand).
-
Data Collection: Record the change in absorbance over time.
-
Repeat: Repeat the experiment for the other two isomers under identical conditions.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by fitting the absorbance versus time data to an appropriate kinetic model. A comparison of the rate constants will reveal the relative reactivity of the isomers.
Summary of Reactivity Comparison
The following table summarizes the predicted relative reactivity of the three isomers in key reaction types.
| Reaction Type | Predicted Order of Reactivity | Key Factors |
| Acidity | 2-NO₂ > 4-NO₂ > 3-NO₂ | Inductive and resonance effects stabilizing the conjugate base; potential steric effects for the 2-isomer. |
| Nucleophilic Aromatic Substitution (as leaving group) | 4-NO₂ > 2-NO₂ > 3-NO₂ | Resonance stabilization of the Meisenheimer intermediate; steric hindrance for the 2-isomer. |
| Electrophilic Aromatic Substitution | All isomers are strongly deactivated. | Strong deactivating nature of both –NO₂ and –SO₃H groups. |
| Desulfonation | 3-NO₂ > 4-NO₂ ≈ 2-NO₂ | Stability of the arenium ion intermediate; electron-withdrawing effects of the nitro group. |
Conclusion
The reactivity of this compound and its meta and para isomers is a nuanced interplay of electronic and steric effects. The ortho and para isomers are generally more reactive in reactions involving nucleophilic attack on the ring or where the sulfonate acts as a leaving group, due to the powerful resonance-withdrawing effect of the nitro group. The meta isomer is typically the least reactive in such cases. Conversely, for reactions like desulfonation, where stabilization of a positive charge is key, the meta isomer is predicted to be more reactive. The ortho isomer's reactivity is uniquely influenced by steric hindrance, which can either impede or, in some cases, surprisingly accelerate reactions depending on the specific mechanism.
This guide provides a framework for understanding and predicting the reactivity of these important chemical building blocks. For definitive quantitative comparisons, the experimental protocols outlined herein can be employed to generate valuable kinetic data, enabling a more precise selection of the appropriate isomer for a given synthetic challenge.
References
- Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
-
Dalal Institute. Taft Equation. Available from: [Link].
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A Senior Application Scientist's Guide to Azo Dyes Derived from 2-Nitrobenzenesulfonic Acid Precursors: A Performance Evaluation
Introduction: The Enduring Utility of Azo Dyes in Scientific Applications
For researchers, scientists, and professionals in drug development, the precise visualization and detection of biological structures are paramount. Histological stains and fluorescent probes are fundamental tools in this pursuit, and among the vast arsenal of available chemical colorants, azo dyes hold a significant position. This guide provides an in-depth performance evaluation of a specific class of azo dyes: those derived from the versatile chemical precursor, 2-amino-5-nitrobenzenesulfonic acid.
The topic originates from an interest in 2-nitrobenzenesulfonic acid. It is crucial to clarify that for the synthesis of azo dyes, the presence of a primary aromatic amine is essential for the core chemical reaction of diazotization. Therefore, the workhorse precursor in this family is 2-amino-5-nitrobenzenesulfonic acid , which contains the necessary amino group alongside the nitro and sulfonic acid moieties. This guide will focus on dyes synthesized from this key intermediate, offering a comparative analysis against alternative dye classes and providing the technical data necessary for informed selection in a laboratory setting.
The Molecular Logic: Why 2-Amino-5-nitrobenzenesulfonic Acid?
The performance of a dye is intrinsically linked to its molecular architecture. The structure of 2-amino-5-nitrobenzenesulfonic acid provides a robust and versatile platform for synthesizing a wide range of colorants with tailored properties.[1]
-
The Amino (-NH₂) Group: This is the reactive heart of the molecule for azo dye synthesis. It readily undergoes diazotization (reaction with nitrous acid) at low temperatures to form a highly reactive diazonium salt. This salt is the electrophile that will then attack an electron-rich coupling component to form the characteristic azo linkage (-N=N-), the primary chromophore of these dyes.[2]
-
The Sulfonic Acid (-SO₃H) Group: This functional group is a powerful determinant of the dye's physical properties. It is strongly hydrophilic, conferring excellent water solubility upon the final dye molecule.[2] This is a critical feature for applications in aqueous staining solutions and for ensuring even dyeing. In biological staining, this anionic group can form ionic bonds with positively charged (basic) tissue components, such as proteins in the cytoplasm.[3]
-
The Nitro (-NO₂) Group: As a potent electron-withdrawing group, the nitro group significantly influences the electronic properties of the dye. Its presence helps to stabilize the azo linkage, which can lead to enhanced photostability and lightfastness compared to dyes derived from precursors lacking this group.[1]
This strategic combination of functional groups allows for the creation of dyes with good water solubility, strong tissue affinity, and improved stability.
Core Synthesis Pathway: From Precursor to Chromophore
The synthesis of azo dyes from 2-amino-5-nitrobenzenesulfonic acid is a well-established, two-stage process. The causality behind each step is critical for ensuring a high-yield, high-purity product.
Causality in Synthesis:
-
Low Temperature (0-5 °C): The diazotization reaction is performed in an ice bath because the diazonium salt intermediate is unstable at higher temperatures and can decompose, reducing the final yield.
-
Acidic Conditions (HCl): The presence of a strong acid is necessary to form nitrous acid (HNO₂) from sodium nitrite (NaNO₂), which is the key reagent for converting the amino group into the diazonium salt.
-
Controlled pH in Coupling: The pH of the coupling reaction is critical. The reactivity of the coupling component (often a phenol or naphthol derivative) is enhanced under slightly alkaline conditions, but the stability of the diazonium salt is favored by acidic conditions. Therefore, the pH must be carefully optimized for each specific reaction to maximize yield.
Performance Evaluation: A Comparative Analysis
The ultimate utility of a dye is determined by its performance under real-world conditions. The most critical parameters for textile and many biological staining applications are lightfastness and wash fastness. Lightfastness refers to a dye's resistance to fading upon exposure to light, while wash fastness measures its ability to withstand laundering without bleeding or fading.[4]
Fastness Rating Scales:
-
Lightfastness: Rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent).[3]
-
Wash Fastness: Rated on the Grey Scale for color change and staining from 1 (severe) to 5 (no change).[4]
Below is a comparative table of performance data for representative dyes derived from 2-amino-5-nitrobenzenesulfonic acid against a common alternative from the anthraquinone class.
| Dye Name | C.I. Name | Precursor / Class | Light Fastness (1-8) | Wash Fastness (1-5) | Key Characteristics |
| Acid Violet 1 | 17025 | 2-Amino-5-nitrobenzenesulfonic Acid (Azo) | 2[5] | 1[5] | Reddish-violet powder, soluble in water.[5][6] Used in textiles, leather, and paper.[5] |
| Mordant Orange 15 | 14035 | 2-Amino-5-nitrobenzenesulfonic Acid (Azo) | 5[7] | 3-4 (Soaping)[7] | Orange powder, soluble in water.[7] Requires a mordant for fixation. |
| Remazol Brilliant Blue R | Reactive Blue 19 | Anthraquinone | Excellent (Generally 6-7) | Good (Generally 4-5) | Known for brilliance and excellent lightfastness and stability.[8] Lower molar absorption coefficient compared to azo dyes.[8] |
Analysis of Performance Data: The data reveals a critical trade-off. While dyes derived from 2-amino-5-nitrobenzenesulfonic acid are versatile and synthetically accessible, their performance can vary significantly depending on the final structure. For instance, Acid Violet 1 shows poor light and wash fastness, making it unsuitable for applications requiring high durability.[5] In contrast, Mordant Orange 15 , which utilizes the same precursor but a different coupling agent and a mordanting application method, exhibits significantly better light and wash fastness.[7]
When compared to a high-performance alternative like Remazol Brilliant Blue R , an anthraquinone dye, the limitations become apparent. Anthraquinone dyes are widely recognized for their superior lightfastness and stability under both acidic and alkaline conditions.[8] This makes them a preferred choice for applications where color durability is the primary concern. However, their synthesis is often more complex, and they may have lower tinctorial strength (color intensity) than azo dyes.[8] The choice between an azo dye from this family and an anthraquinone alternative therefore depends on a cost-benefit analysis of synthesis accessibility versus performance requirements.
Applications in Research and Drug Development
While historically significant in the textile industry, the unique properties of sulfonated azo dyes make them relevant to modern research, particularly in cell biology and drug discovery.
1. Histological and Cellular Staining: The anionic sulfonic acid groups on these dyes give them a strong affinity for positively charged (basophilic) components within cells and tissues, primarily proteins.[9] This makes them effective cytoplasmic counterstains in various histological protocols. Their utility lies in revealing the macromolecular orientation of protein substrates like collagen through phenomena such as linear dichroism.[9][10]
2. Fluorescent Probes and Impermeable Labels: The core principle of sulfonation—adding charged groups to a molecule—is a key strategy for designing advanced fluorescent probes. Sulfonated dyes, such as the Alexa Fluor® and sulfonated rhodamine series, are widely used in fluorescence microscopy.[11][12] The key advantages conferred by sulfonation in this context are:
-
Increased Aqueous Solubility: Prevents aggregation of the probe in biological buffers.
-
Cellular Impermeability: The negative charge prevents the dye from passively crossing the lipid bilayer of the cell membrane. This is a critical feature for specifically labeling cell surface proteins without generating background fluorescence from the cytoplasm.[12][13]
This principle is directly applicable in drug discovery. For example, in studying cell surface receptors or transporters (like Solute Carrier (SLC) transporters, which are important drug targets), a sulfonated fluorescent probe can be used to label only the extracellular portions of the protein, enabling precise quantification of surface expression or ligand binding in high-throughput screening assays.[14] While the specific azo dyes detailed above may not be the primary choice for fluorescence due to often low quantum yields, the chemical principles they embody are foundational to the design of modern, high-performance biological probes.[15]
Experimental Protocols
To ensure the validity and reproducibility of performance data, standardized experimental protocols are essential.
Protocol 1: Synthesis of a Representative Azo Dye (e.g., Mordant Orange 15)
Objective: To synthesize an azo dye using 2-amino-5-nitrobenzenesulfonic acid as the diazo component and salicylic acid as the coupling component.
Materials:
-
2-amino-5-nitrobenzenesulfonic acid
-
Salicylic acid (2-Hydroxybenzoic acid)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Ice
-
Distilled water
-
Beakers, magnetic stirrer, filtration apparatus
Methodology:
Part A: Diazotization
-
In a 250 mL beaker, prepare a suspension by adding 2.18 g (0.01 mol) of 2-amino-5-nitrobenzenesulfonic acid to a mixture of 5 mL of concentrated HCl and 20 mL of water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Separately, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension of the amine over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate 400 mL beaker, dissolve 1.38 g (0.01 mol) of salicylic acid and 1.5 g of sodium carbonate in 50 mL of water.
-
Cool this solution to below 5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition. An orange precipitate should form.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification
-
Filter the crude dye precipitate from the reaction mixture using a Büchner funnel under vacuum.
-
Wash the collected solid thoroughly with a small amount of cold distilled water to remove unreacted salts and acids.
-
For enhanced purity, recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture.
-
Dry the final purified dye product in a vacuum oven at 60 °C.
Protocol 2: Evaluation of Lightfastness (Adapted from ISO 105-B02)
Objective: To determine the resistance of the synthesized dye on a textile substrate to fading by an artificial light source.
Materials:
-
Dyed fabric specimen
-
Unexposed fabric sample (for comparison)
-
Blue Wool Standards (Scale 1-8)
-
Xenon arc lamp weather-ometer
-
Cardboard masks
Methodology:
-
Specimen Preparation: Mount a strip of the dyed fabric onto a cardboard holder. Cover a portion of the specimen with an opaque mask to serve as an unexposed reference.
-
Mounting Standards: Mount the Blue Wool Standards (typically strips of wool dyed with colors of known, graded lightfastness from 1 to 8) on a separate holder.
-
Exposure: Place the mounted specimen and the Blue Wool Standards inside a Xenon arc lamp apparatus. This instrument simulates natural daylight under controlled conditions of temperature and humidity.
-
Evaluation: Expose the samples to the light source. Periodically inspect the dyed specimen. The test ends when the contrast between the exposed and unexposed portions of the specimen is equal to a specific grade on the Grey Scale for Color Change.
-
Rating: Compare the fading of the dyed specimen to the fading of the Blue Wool Standards. The lightfastness rating is the number of the Blue Wool Standard that shows a similar degree of fading. For example, if the sample has faded to a similar extent as Blue Wool Standard #5, its lightfastness rating is 5.
Sources
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- 11. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
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- 13. biorxiv.org [biorxiv.org]
- 14. Fluorescent Dyes as Functional Probes for Studying Drug-Transporting Solute Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulphanilic Acid as a Fluorescent Probe in Biochemical Assays [eureka.patsnap.com]
Navigating Analytical Minefields: A Guide to the Cross-Reactivity of 2-Nitrobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the potential cross-reactivity of 2-NBSA. By understanding the underlying chemical principles and having access to robust experimental protocols, researchers can proactively identify and mitigate potential interferences, ensuring the integrity of their analytical data.
The Chemical Culprit: Understanding the Reactivity of 2-NBSA
The potential for 2-NBSA to interfere in analytical assays stems from its chemical structure, which features a nitro group and a sulfonic acid group attached to a benzene ring. These functional groups can participate in various chemical reactions that may mimic the signal generated by the analyte of interest or otherwise disrupt the assay chemistry.
The reactivity of 2-NBSA is strongly analogous to that of its well-studied cousin, 2,4,6-trinitrobenzenesulfonic acid (TNBSA). TNBSA is widely used for the quantification of primary amines, as it readily reacts with the unprotonated amino groups of amino acids and proteins to form a colored product.[1][2] This reactivity is not limited to amines; the thiol group of cysteine has been shown to be even more reactive towards TNBSA than most amino groups.[3][4] Given the structural similarities, it is highly probable that 2-NBSA exhibits similar reactivity towards primary amines and thiols, making it a potential interferent in assays that rely on the detection of these functional groups.
dot graph TD; A[2-Nitrobenzenesulfonic Acid] -- Reacts with --> B(Primary Amines); A -- Reacts with --> C(Thiols); B --> D{Assay Interference}; C --> D;
subgraph "Potential for Cross-Reactivity" direction LR B; C; end
D; A[this compound] --fillcolor="#FBBC05", fontcolor="#202124" B(Primary Amines) --fillcolor="#EA4335", fontcolor="#FFFFFF" C(Thiols) --fillcolor="#EA4335", fontcolor="#FFFFFF" D{Assay Interference} --fillcolor="#4285F4", fontcolor="#FFFFFF" end
Figure 1: The primary reactive pathways of 2-NBSA leading to potential assay interference.
A Comparative Look at Potential Cross-Reactivity in Common Analytical Assays
The following sections detail the potential for 2-NBSA to interfere with several widely used analytical techniques. While direct experimental data for 2-NBSA is limited, the discussion draws heavily on the known reactivity of TNBSA and general principles of assay interference.
Protein Quantification Assays
Many common protein quantification assays are susceptible to interference from substances that can react with the assay reagents.[5][6][7]
-
Bicinchoninic Acid (BCA) Assay: This assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the chelation of Cu¹⁺ by BCA to produce a colored product. Reducing agents are known interferents in the BCA assay.[5][6] Given the potential for the nitro group of 2-NBSA to undergo reduction, it may interfere with this assay. Additionally, any reaction of 2-NBSA with protein amino or thiol groups could alter the protein's reductive capacity.
-
Lowry Assay: The Lowry method also involves the reduction of a copper reagent by protein, followed by the reduction of the Folin-Ciocalteu reagent. This assay is notoriously prone to interference from a wide range of substances, including reducing agents, chelating agents, and compounds that react with the Folin-Ciocalteu reagent.[8][9][10] The reactivity of 2-NBSA makes it a likely candidate for interference in the Lowry assay.
-
Bradford Assay: The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with basic and aromatic amino acid residues. While generally less susceptible to interference from reducing agents than copper-based assays, strong acids or bases can alter the pH and affect the dye-protein interaction. The acidic nature of the sulfonic acid group in 2-NBSA could potentially cause localized pH changes, leading to inaccurate results.
Table 1: Potential Interference of 2-NBSA in Protein Assays
| Assay | Principle of Interference | Predicted Effect |
| BCA Assay | Reduction of Cu²⁺ by the nitro group; modification of protein reactive groups. | Overestimation of protein concentration. |
| Lowry Assay | Reduction of copper and/or Folin-Ciocalteu reagent; modification of protein. | Overestimation of protein concentration. |
| Bradford Assay | Alteration of local pH due to the sulfonic acid group. | Potential for inaccurate results. |
Immunoassays (e.g., ELISA)
Immunoassays rely on the specific binding of antibodies to their target antigens. Cross-reactivity occurs when an antibody binds to a molecule that is structurally similar to the intended antigen.[11][12] The aromatic structure of 2-NBSA and the potential for it to covalently modify proteins introduce a risk of cross-reactivity in certain immunoassays.
If 2-NBSA is present in a sample and shares structural motifs with the target analyte, or if it modifies a carrier protein in a way that creates a neo-epitope recognized by the assay antibodies, it could lead to false-positive or false-negative results.[13] The extent of this interference would be highly dependent on the specific antibodies used in the assay.
dot graph TD; subgraph "Immunoassay Principle" A(Antibody) -- "Specific Binding" --> B(Target Antigen); end
A(Antibody) --fillcolor="#4285F4", fontcolor="#FFFFFF" B(Target Antigen) --fillcolor="#34A853", fontcolor="#FFFFFF" C[2-NBSA] --fillcolor="#FBBC05", fontcolor="#202124" D[Protein] --fillcolor="#F1F3F4", fontcolor="#202124" E[Modified Protein] --fillcolor="#F1F3F4", fontcolor="#202124" F{False Signal} --fillcolor="#EA4335", fontcolor="#FFFFFF" G(Detection) --fillcolor="#5F6368", fontcolor="#FFFFFF" end
Figure 2: Potential mechanisms of 2-NBSA interference in immunoassays.
Enzymatic Assays
Enzymatic assays are vulnerable to interference from compounds that can inhibit or activate the enzyme, or that interfere with the detection of the reaction product. The reactivity of 2-NBSA towards amino and thiol groups means it could potentially modify critical residues in an enzyme, leading to altered activity. For example, if a cysteine residue is essential for catalytic activity, its modification by 2-NBSA would likely result in enzyme inhibition.
Furthermore, if the enzymatic assay involves the production or consumption of a colored or fluorescent product, 2-NBSA or its reaction products could potentially absorb light at the same wavelength, leading to spectral interference.
Experimental Protocols for Assessing 2-NBSA Cross-Reactivity
To empirically determine the extent of 2-NBSA cross-reactivity in a specific analytical test, the following experimental protocols can be employed.
Protocol 1: Direct Interference Testing in a Colorimetric Assay (e.g., BCA Assay)
-
Prepare a stock solution of 2-NBSA: Dissolve a known weight of 2-NBSA in the same buffer used for your samples to create a concentrated stock solution (e.g., 10 mM).
-
Create a dilution series of 2-NBSA: Prepare a series of dilutions of the 2-NBSA stock solution in the assay buffer to cover a range of concentrations that might be present in your samples.
-
Perform the assay with 2-NBSA alone: Run the colorimetric assay (e.g., BCA assay) using the different concentrations of 2-NBSA in place of the protein standard or sample. Include a buffer-only blank.
-
Measure the absorbance: Read the absorbance at the appropriate wavelength.
-
Analyze the data: If the absorbance increases with increasing concentrations of 2-NBSA, it indicates direct interference with the assay reagents.
Protocol 2: Spike and Recovery Analysis
-
Prepare samples with and without 2-NBSA: Take a known concentration of your analyte (e.g., a protein standard) and divide it into two sets of aliquots.
-
Spike one set of samples: To one set of aliquots, add a known concentration of 2-NBSA (the "spiked" samples). To the other set, add an equal volume of buffer (the "unspiked" samples).
-
Perform the assay: Analyze both the spiked and unspiked samples using your standard assay protocol.
-
Calculate the recovery: Determine the concentration of the analyte in both sets of samples. The percent recovery can be calculated as: ([Measured Concentration in Spiked Sample] - [Measured Concentration in Unspiked Sample]) / [Known Concentration of Spike] * 100%
-
Interpret the results: A recovery significantly different from 100% (e.g., outside the range of 80-120%) suggests that 2-NBSA is interfering with the assay.
Protocol 3: HPLC Analysis for Presence and Impact of 2-NBSA
High-Performance Liquid Chromatography (HPLC) can be a powerful tool to investigate the presence of 2-NBSA and its potential impact on your sample.
-
Develop an HPLC method for 2-NBSA: Utilize a reverse-phase HPLC method to separate 2-NBSA from other components in your sample matrix. A C18 column with a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a good starting point.[3] Detection can be performed using a UV detector, as the nitroaromatic structure of 2-NBSA will have a strong UV absorbance.
-
Analyze your samples: Run your samples through the developed HPLC method to determine if 2-NBSA is present and at what concentration.
-
Assess sample integrity: Compare the chromatograms of samples with and without suspected 2-NBSA contamination. Look for changes in the peak shape, retention time, or the appearance of new peaks corresponding to your analyte of interest, which might indicate a reaction between 2-NBSA and your analyte.
dot graph TD; A[Sample Preparation] --> B{HPLC System}; C[2-NBSA Standard] --> B; B --> D[Chromatographic Separation]; D --> E[UV Detection]; E --> F(Data Analysis); F --> G{Quantification of 2-NBSA}; F --> H{Assessment of Analyte Integrity};
A[Sample Preparation] --fillcolor="#F1F3F4", fontcolor="#202124" C[2-NBSA Standard] --fillcolor="#F1F3F4", fontcolor="#202124" B{HPLC System} --fillcolor="#4285F4", fontcolor="#FFFFFF" D[Chromatographic Separation] --fillcolor="#34A853", fontcolor="#FFFFFF" E[UV Detection] --fillcolor="#FBBC05", fontcolor="#202124" F(Data Analysis) --fillcolor="#EA4335", fontcolor="#FFFFFF" G{Quantification of 2-NBSA} --fillcolor="#5F6368", fontcolor="#FFFFFF" H{Assessment of Analyte Integrity} --fillcolor="#5F6368", fontcolor="#FFFFFF" end
Figure 3: Workflow for HPLC analysis to investigate 2-NBSA interference.
Mitigating the Impact of 2-NBSA Cross-Reactivity
If it is determined that 2-NBSA is interfering with your analytical test, several strategies can be employed to mitigate its effects:
-
Sample Dilution: If the concentration of 2-NBSA is low, diluting the sample may reduce its concentration to a level where it no longer causes significant interference. However, this will also dilute your analyte of interest, so assay sensitivity must be considered.
-
Sample Cleanup: Techniques such as solid-phase extraction (SPE) or dialysis can be used to remove 2-NBSA from the sample before analysis. The choice of method will depend on the chemical properties of 2-NBSA and your analyte.
-
Alternative Assays: If interference cannot be easily overcome, switching to an alternative analytical method that is not susceptible to interference from 2-NBSA may be the best course of action. For example, if a colorimetric protein assay is showing interference, an amino acid analysis after acid hydrolysis could be a more robust alternative for protein quantification.
-
Method Modification: In some cases, modifying the assay conditions (e.g., pH, incubation time) may help to minimize the interference from 2-NBSA.
Conclusion
While direct evidence for the widespread cross-reactivity of this compound is not extensively documented, its structural similarity to the highly reactive compound TNBSA provides a strong basis for predicting its potential to interfere in a variety of analytical tests. By understanding the chemical reactivity of 2-NBSA and employing the systematic testing protocols outlined in this guide, researchers can proactively identify and address potential interferences. This diligence is crucial for ensuring the accuracy and reliability of experimental data, which is the cornerstone of scientific advancement and the development of new therapeutics.
References
-
Fields, R. The rapid determination of amino groups with 2,4,6-trinitrobenzenesulphonic acid. Biochemical Journal. 1971, 124(3), 581–590. [Link]
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Habeeb, A. F. S. A. Determination of free amino groups in proteins by trinitrobenzenesulfonic acid. Analytical Biochemistry. 1966, 14(3), 328-336. [Link]
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SIELC Technologies. 2-Methyl-5-nitrobenzenesulfonic acid. [Link]
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University of Florida Animal Sciences. Lowry Protein Assay. [Link]
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Shishkin, S. S., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4287. [Link]
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Cayama, E. J., & Kadi, A. (2022). The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. Analytical Biochemistry, 641, 114555. [Link]
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Metware Biotechnology. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
